(Boc-aminooxy)acetic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXODCKYUZNZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373171 | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42989-85-5 | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Boc-aminooxy)acetic Acid: A Technical Guide to its Application in Biochemical Research
(Boc-aminooxy)acetic acid has emerged as a pivotal bifunctional linker in the field of biochemistry, primarily enabling the precise and stable conjugation of biomolecules. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid, facilitates a versatile range of applications in drug development, peptide synthesis, and proteomics. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
Core Application: Oxime Ligation for Bioconjugation
The principal utility of this compound lies in its role as a precursor for introducing a reactive aminooxy handle onto a biomolecule of interest. The carboxylic acid moiety can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as the lysine (B10760008) residues on a protein's surface. Following the removal of the Boc protecting group, the exposed aminooxy group is then available to react with an aldehyde or ketone to form a highly stable oxime bond. This process, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for the specific joining of molecules in complex biological mixtures.[1][2][3]
Quantitative Data Summary
The efficiency and stability of bioconjugation reactions involving this compound are critical for their successful application. The following tables summarize key quantitative data related to oxime ligation kinetics and the stability of the resulting conjugate.
| Parameter | Value | Conditions | Reference(s) |
| Reaction Time for >95% Yield | 1.5 - 2 hours | Pure acetic acid as solvent | [4] |
| Second-Order Rate Constant (k₁) | 8.2 ± 1.0 M⁻¹s⁻¹ | Aniline-catalyzed ligation at pH 7 | [5] |
| Half-life of Oxime Bond | 25 days | pD 7.0 |
Table 1: Reaction kinetics of oxime ligation.
| Parameter | Condition | Stability Outcome | Reference(s) |
| pH Stability | Stable at physiological pH (7.4) | Minimal hydrolysis observed over extended periods. | [2] |
| Resistance to Hydrolysis | Significantly more stable than hydrazone bonds | The half-life of an oxime at pD 7.0 is 25 days. |
Table 2: Stability of the oxime bond formed via aminooxy ligation.
Experimental Protocols
The following section provides detailed methodologies for the key experimental stages involving this compound: protein modification, Boc deprotection, and subsequent oxime ligation for a downstream application such as a pull-down assay.
Protocol 1: Modification of a Protein with this compound NHS Ester
This protocol describes the initial labeling of a protein with the Boc-protected aminooxy group.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or on ice overnight.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS).
Protocol 2: Boc Deprotection of the Aminooxy-Modified Protein
This protocol details the removal of the Boc protecting group to expose the reactive aminooxy moiety.
Materials:
-
Boc-aminooxy-modified protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Desalting column (e.g., PD-10)
-
PBS (pH 7.4)
Procedure:
-
Acidic Cleavage: To the purified Boc-aminooxy-modified protein, add a solution of 50% TFA in DCM.[1] Incubate for 30 minutes at room temperature.[6][]
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
-
Purification: Immediately dissolve the deprotected protein in PBS and purify using a desalting column equilibrated with PBS (pH 7.4) to remove residual TFA. The resulting aminooxy-modified protein is now ready for oxime ligation.
Protocol 3: Oxime Ligation and Pull-Down Assay
This protocol describes the conjugation of the aminooxy-modified protein to a "bait" molecule containing an aldehyde or ketone, followed by a pull-down assay to identify interacting "prey" proteins.
Materials:
-
Aminooxy-modified protein ("Bait")
-
Aldehyde- or ketone-functionalized molecule (e.g., biotin-aldehyde for streptavidin pull-down)
-
Aniline (B41778) (catalyst)
-
Cell lysate containing "prey" proteins
-
Affinity beads (e.g., streptavidin-coated magnetic beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of biotin (B1667282) or low pH buffer)
-
SDS-PAGE reagents
Procedure:
-
Oxime Ligation: a. To the aminooxy-modified protein in PBS (pH 7.0-7.4), add a 10-fold molar excess of the aldehyde- or ketone-functionalized molecule. b. Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[5] c. Incubate at room temperature for 2-4 hours. d. Purify the resulting oxime-linked protein conjugate using a desalting column to remove excess reagents.
-
Pull-Down Assay: a. Immobilization: Incubate the oxime-linked "bait" protein with affinity beads for 1 hour at 4°C with gentle rotation to immobilize the bait.[8][9][10][11][12] b. Washing: Wash the beads three times with wash buffer to remove unbound bait protein. c. Binding: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of "prey" proteins. d. Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins. e. Elution: Elute the bound protein complexes from the beads using the appropriate elution buffer. f. Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting to identify interacting "prey" proteins.[8][9]
Signaling Pathways and Experimental Workflows
The versatility of this compound allows for its integration into various experimental workflows. Below are Graphviz diagrams illustrating key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. thermofisher.com [thermofisher.com]
- 11. bioclone.net [bioclone.net]
- 12. home.sandiego.edu [home.sandiego.edu]
(Boc-aminooxy)acetic acid mechanism of action in bioconjugation
An In-Depth Technical Guide to the Mechanism of Action of (Boc-aminooxy)acetic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional linker widely employed in bioconjugation. Its utility lies in the introduction of a protected aminooxy group, which, after deprotection, can react with a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable oxime bond. This process, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise and stable coupling of biomolecules. This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and applications of this compound in bioconjugation, with a particular focus on its use in the development of antibody-drug conjugates (ADCs).
Core Mechanism: Oxime Ligation
The fundamental principle behind the use of this compound in bioconjugation is the formation of an oxime bond between an aminooxy group and a carbonyl group.[1] this compound serves as a precursor that, after removal of the tert-butyloxycarbonyl (Boc) protecting group, provides a reactive aminooxy functionality.
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a stable C=N oxime linkage.[2] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups typically found in biological systems, such as amines and thiols.[3]
The reaction is often carried out in aqueous media and can be catalyzed by nucleophilic agents like aniline (B41778) and its derivatives.[3] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which then undergoes transimination with the aminooxy compound, accelerating the reaction rate.[4] The rate of oxime formation is also pH-dependent, generally being faster under slightly acidic conditions (around pH 4-5).[1][4]
Diagram of the Aniline-Catalyzed Oxime Ligation Mechanism
Quantitative Data
The stability and kinetics of the oxime ligation make it a highly favorable reaction for bioconjugation.
Comparative Stability of Bioconjugation Linkages
The oxime bond is significantly more stable to hydrolysis than the corresponding hydrazone bond, particularly at physiological pH.[2][5] This enhanced stability is crucial for in vivo applications where the bioconjugate must remain intact in circulation to reach its target.
| Linkage Type | Condition | Half-life (t½) | First-Order Rate Constant (k) for Hydrolysis | Reference |
| Oxime | pD 7.0 | Very long (hydrolysis too slow to measure accurately) | ~160 to 600-fold lower than hydrazones | [5] |
| Methylhydrazone | pD 7.0 | - | ~600-fold higher than oxime | [5] |
| Acetylhydrazone | pD 7.0 | - | ~300-fold higher than oxime | [5] |
| Semicarbazone | pD 7.0 | - | ~160-fold higher than oxime | [5] |
Data is based on isostructural conjugates to allow for direct comparison.
Reaction Kinetics of Oxime Ligation
The rate of oxime formation is typically described by a second-order rate law. The rate constant is influenced by the reactivity of the carbonyl compound, the pH, and the presence and concentration of a catalyst.
| Carbonyl Reactant | Nucleophile | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [6] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | - | 48.6 | [7] |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | - | 0.082 | [7] |
| Aldehyde | Acyl hydrazide | - | 7.4 | ~10² - 10³ | [8] |
| Aldehyde | O-methylhydroxylamine | - | 7.4 | ~10² - 10³ | [8] |
Note: Reaction rates for ketones are significantly slower than for aldehydes.
Experimental Protocols
Deprotection of this compound
The Boc protecting group is acid-labile and can be removed under acidic conditions to yield the free aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., a 1:1 v/v mixture of TFA:DCM) to the solution.[]
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting residue, the deprotected (aminooxy)acetic acid, can be used directly in the next step or after purification. For many applications, co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation
This protocol describes the site-specific conjugation of an aminooxy-containing drug linker to an antibody. The antibody is first treated to generate aldehyde groups on its glycan moieties.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Deprotected aminooxy-functionalized drug linker
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Size-exclusion chromatography (SEC) column or centrifugal filter units (e.g., 30-50 kDa MWCO)
Procedure:
A. Generation of Aldehyde Groups on the Antibody:
-
Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS.[11]
-
Add 1/10th volume of the 10X reaction buffer to the antibody solution.[11]
-
Add a freshly prepared solution of sodium periodate to the antibody mixture to a final concentration of 1-15 mM.[12]
-
Incubate the reaction for 10-30 minutes at room temperature, protected from light.[11][12]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for an additional 10-15 minutes.[12]
-
Remove excess periodate and ethylene glycol by buffer exchange into the reaction buffer using a centrifugal filter unit or a desalting column.
B. Oxime Ligation:
-
To the solution of the aldehyde-containing antibody, add the deprotected aminooxy-functionalized drug linker. A molar excess of the drug linker is typically used.
-
If catalysis is desired, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation, protected from light.[12]
-
Purify the resulting ADC from the excess drug-linker and other reagents using size-exclusion chromatography (SEC).[12]
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
Diagram of the ADC Synthesis Workflow
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Boc-(carboxymethoxy)amine: Structure, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-(carboxymethoxy)amine, also known as (Boc-aminooxy)acetic acid, is a bifunctional linker of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid moiety, allows for versatile applications in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides a comprehensive overview of the synthesis, structure, reactivity, and quantitative properties of N-Boc-(carboxymethoxy)amine, along with detailed experimental protocols and visualizations of its core applications.
Structure and Properties
N-Boc-(carboxymethoxy)amine is a stable, crystalline solid at room temperature. The presence of the Boc protecting group enhances its stability and solubility in organic solvents, while the carboxylic acid provides a handle for further chemical modifications.
Chemical Structure
The chemical structure of N-Boc-(carboxymethoxy)amine is characterized by a central carboxymethoxy scaffold with a Boc-protected amine attached to the oxygen atom.
Synonyms: this compound, Boc-Aoa-OH[1] CAS Number: 42989-85-5[2] Molecular Formula: C₇H₁₃NO₅[1] Molecular Weight: 191.18 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-(carboxymethoxy)amine is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | ~115 °C (decomposes) | [2] |
| Appearance | White to off-white crystalline powder or crystals | [3] |
| Solubility | Soluble in methanol, DMF, DMSO, and PBS (pH 7.2) | [3] |
| pKa | 2.97 ± 0.10 (Predicted) | [3] |
| Density | 1.214 g/cm³ | [3] |
Spectroscopic Data
The structural integrity of N-Boc-(carboxymethoxy)amine can be confirmed using various spectroscopic techniques. The expected characteristic signals are summarized below.
| Spectroscopy | Characteristic Signals | Reference(s) |
| ¹H NMR | Singlet around 1.4-1.5 ppm (9H, Boc group); shifts for the -OCH₂COOH protons. | [4] |
| ¹³C NMR | Resonances around 28 ppm (C(CH₃)₃), 80 ppm (C(CH₃)₃), and 153-156 ppm (C=O of Boc group). | [5][6] |
| IR Spectroscopy | C=O stretching of the carbamate (B1207046) (around 1680-1720 cm⁻¹); N-H stretching (around 3300-3500 cm⁻¹). | [7][8] |
| Mass Spectrometry | Characteristic fragmentation includes the loss of isobutylene (B52900) (-56 Da) or the entire Boc group. | [9][10] |
Synthesis and Experimental Protocols
The synthesis of N-Boc-(carboxymethoxy)amine typically involves the Boc protection of its precursor, carboxymethoxylamine, which is often used as its hemihydrochloride salt.
Synthesis of Carboxymethoxylamine Hemihydrochloride
A common route to carboxymethoxylamine hemihydrochloride involves the hydrolysis of acetone (B3395972) carboxymethoxime.[11]
Experimental Protocol:
-
Preparation of Acetone Carboxymethoxime: Bromoacetic acid is neutralized with sodium hydroxide, followed by the addition of acetoxime. The resulting mixture is reacted to form crude acetone carboxymethoxime.
-
Hydrolysis: The crude acetone carboxymethoxime is dissolved in water, and concentrated hydrochloric acid is added. The solution is heated to distill off the acetone.
-
Isolation: The resulting solution is concentrated under reduced pressure and cooled to crystallize carboxymethoxylamine hemihydrochloride.
Synthesis of N-Boc-(carboxymethoxy)amine
The N-Boc protection of carboxymethoxylamine hemihydrochloride can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Experimental Protocol:
-
Carboxymethoxylamine hemihydrochloride (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of water and dioxane or THF).
-
A base, such as sodium bicarbonate or triethylamine (B128534) (2-3 equivalents), is added to neutralize the hydrochloride salt and facilitate the reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) is added portion-wise to the reaction mixture at room temperature.
-
The reaction is stirred for several hours to overnight and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic solvent is removed under reduced pressure. The aqueous layer is acidified (e.g., with citric acid) to pH 3-4 and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(carboxymethoxy)amine. The product can be further purified by recrystallization or column chromatography.
Reactivity and Applications in Drug Development
The bifunctional nature of N-Boc-(carboxymethoxy)amine makes it a valuable reagent in the construction of complex biomolecules, particularly in the field of drug delivery.[12]
Oxime Bond Formation
The primary application of N-Boc-(carboxymethoxy)amine lies in its ability to react with aldehydes and ketones to form stable oxime linkages.[3] This reaction, known as oxime ligation, is a highly efficient and chemoselective conjugation method.[13]
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime.[14][15]
Application in Antibody-Drug Conjugate (ADC) Synthesis
N-Boc-(carboxymethoxy)amine serves as a linker to connect a cytotoxic drug to an antibody. The carboxylic acid end can be activated and coupled to a drug molecule, while the Boc-protected aminooxy group, after deprotection, can react with an aldehyde-functionalized antibody.
Experimental Workflow for ADC Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. (Boc-アミノオキシ)酢酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Solubility Profile of (Boc-aminooxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (Boc-aminooxy)acetic acid, a critical bifunctional linker used extensively in peptide synthesis, drug development, and bioconjugation. Understanding its solubility in various solvents is paramount for its effective use in designing novel therapeutics, creating stable bioconjugates, and developing targeted drug delivery systems.
Core Concepts: Structure and Polarity
This compound, with the chemical formula C7H13NO5, possesses a molecular weight of 191.18 g/mol . Its structure incorporates both a polar carboxylic acid group and a nonpolar tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature dictates its solubility profile, allowing for dissolution in a range of organic solvents while exhibiting limited solubility in water. The Boc group, in particular, enhances its stability and lipophilicity, making it a versatile reagent in organic synthesis.[1][]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, one key data point has been reported:
| Solvent | Chemical Formula | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL[3][4] | 523.07 mM[3] | Ultrasonic assistance may be required for dissolution. The use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[3][4] |
Qualitative Solubility Data
Qualitative assessments indicate that this compound is soluble in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions and purification processes.
| Solvent | Chemical Formula | Solubility |
| Methanol | CH₃OH | Soluble[1][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[5] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[5] |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data in a specific solvent system, experimental determination is recommended. The following is a generalized protocol based on the isothermal equilibrium method for determining the solubility of a solid organic compound.
Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest
-
Vials with airtight seals
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered solution.
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent has evaporated, weigh the volumetric flask containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight.
-
Solubility can be expressed in various units, such as:
-
g/L = (mass of solute in g) / (volume of solvent in L)
-
mg/mL = (mass of solute in mg) / (volume of solvent in mL)
-
mol/L = (moles of solute) / (volume of solvent in L)
-
-
Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical technique such as HPLC.
Logical Workflow: this compound as a Bifunctional Linker
This compound is frequently employed as a heterobifunctional linker in bioconjugation. Its carboxylic acid moiety can be activated to form an amide bond with an amine-containing molecule, while the Boc-protected aminooxy group can be deprotected to react with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.
Caption: Bioconjugation workflow using this compound.
This guide provides essential solubility information and a practical experimental framework for researchers and professionals working with this compound. A thorough understanding of its solubility characteristics is fundamental to harnessing its full potential in the development of innovative chemical and biological entities.
References
(Boc-aminooxy)acetic Acid: A Technical Guide to its Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
(Boc-aminooxy)acetic acid (CAS Number 42989-85-5) has emerged as a critical bifunctional linker in the field of bioconjugation, enabling the precise and stable coupling of molecules for a wide range of applications, from fundamental research to the development of novel therapeutics. Its unique chemical properties, featuring a Boc-protected aminooxy group and a carboxylic acid, allow for a two-step conjugation strategy that provides researchers with significant control over the modification of biomolecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual workflows to support researchers in its practical implementation.
Core Applications and Chemical Properties
This compound serves as a versatile building block in several key areas of bioconjugation and drug development:
-
Peptide Synthesis and Modification: It is widely used to introduce a reactive aminooxy group onto peptides, either during solid-phase peptide synthesis (SPPS) or as a post-synthetic modification. This allows for the subsequent conjugation of various functionalities, such as labels, polymers, or other peptides.
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The resulting conjugate can selectively target and kill cancer cells, minimizing off-target toxicity.
-
Prodrugs and Targeted Delivery Systems: The stable oxime linkage formed using this reagent is valuable in the design of prodrugs that release the active compound under specific physiological conditions. It is also used to create targeted delivery systems that enhance the therapeutic index of various drugs.
-
Bioconjugation and Surface Modification: this compound facilitates the attachment of biomolecules to surfaces or other molecules, a crucial step in creating targeted therapies, diagnostics, and advanced materials like hydrogels.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 42989-85-5 |
| Molecular Formula | C₇H₁₃NO₅ |
| Molecular Weight | 191.18 g/mol |
| Appearance | White crystalline powder |
| Melting Point | ~115 °C (decomposition) |
| Solubility | Soluble in methanol, DCM, THF, DMF, and DMSO |
Oxime Ligation: The Core Chemistry
The primary application of this compound revolves around the formation of a stable oxime bond. After the deprotection of the Boc group to reveal the aminooxy functionality, it readily reacts with an aldehyde or ketone to form an oxime. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups commonly found in biomolecules.
Key Features of Oxime Ligation:
-
High Stability: The resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[2][3][4][5]
-
Favorable Kinetics: The reaction can be accelerated through the use of catalysts, such as aniline, and by optimizing the pH.[6]
-
Mild Reaction Conditions: Oxime ligation typically proceeds under mild, aqueous conditions, preserving the structure and function of sensitive biomolecules.
Quantitative Data for Key Applications
Oxime Ligation Reaction Conditions and Yields
The efficiency of oxime ligation can be influenced by various factors, including the solvent, pH, and the presence of catalysts.
| Application | Reactants | Solvent | Conditions | Time | Yield |
| Peptide-Steroid Conjugation | Aminooxy-peptide, Keto-steroid | Acetic Acid | Room Temperature | 1.5 - 2 hours | >95% (Quantitative)[7] |
| Peptide-Polymer Conjugation | Aminooxy-peptide, Keto-polymer | Acetic Acid | Room Temperature | 1.5 - 2 hours | >95% (Quantitative)[7] |
| General Oxime Ligation | Aminooxyacetyl-peptide, Benzaldehyde | Aqueous Buffer (pH 7) | 100 mM Aniline (catalyst) | Minutes | Quantitative[6] |
| One-pot Ligation | Thiazolidine-peptide, Aminooxyacetyl-peptide | Aqueous Buffer (pH 2) | 37 °C | 48 hours | >95%[1] |
Stability of the Oxime Bond
The stability of the oxime linkage is crucial for the performance of the resulting bioconjugate, especially for in vivo applications.
| Condition | Stability | Notes |
| Physiological pH (7.4) | Highly Stable[2][5][7] | More stable than imine and hydrazone bonds.[2][5] |
| Mildly Acidic (pH 3-5) | Stable for extended periods (>55 hours at pH 3)[4] | Hydrolysis is acid-catalyzed.[8] |
| Strongly Acidic (pH < 2) | Prone to hydrolysis[4] | The rate of hydrolysis increases at lower pH.[4] |
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of an aminooxy group at the N-terminus of a peptide during standard Boc-SPPS.
Materials:
-
Boc-protected amino acid-loaded resin
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 5 minutes.
-
Drain and repeat the treatment for an additional 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5 minutes. Wash with DMF (3x).
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes. To minimize the risk of over-acylation, which can be a side reaction, using DIC/HOBt as the coupling agent is recommended.
-
Add the activated solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. To prevent side reactions with trace aldehydes or ketones, it is recommended to add an excess of free this compound as a scavenger to the cleavage cocktail.[9]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound Linker
This protocol outlines a general strategy for creating an ADC by first introducing an aldehyde group onto the antibody's carbohydrate domains, followed by oxime ligation with an aminooxy-functionalized drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Propylene (B89431) glycol
-
This compound
-
Cytotoxic drug with a suitable functional group for conjugation to the linker
-
EDC/NHS for linker-drug conjugation
-
TFA for Boc deprotection
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Oxidation:
-
Cool the antibody solution to 0-4 °C.
-
Add a pre-chilled solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 0-4 °C for 30-60 minutes to oxidize the cis-diol groups in the antibody's glycans to aldehydes.
-
Quench the reaction by adding propylene glycol.
-
Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.
-
-
Preparation of the Aminooxy-Drug Conjugate:
-
Conjugate the carboxylic acid of this compound to a suitable functional group on the cytotoxic drug (e.g., an amine) using standard EDC/NHS chemistry.
-
Purify the Boc-protected aminooxy-drug conjugate.
-
Deprotect the Boc group using TFA to yield the active aminooxy-drug conjugate.
-
Purify the deprotected conjugate.
-
-
Oxime Ligation:
-
Add the aminooxy-drug conjugate to the oxidized antibody solution at a desired molar ratio.
-
Adjust the pH of the reaction mixture to 5-6 to facilitate oxime bond formation.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4 °C.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography to remove any unconjugated drug and other reagents.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
-
Visualizing Workflows and Relationships
Bioconjugation Workflow using this compound
Caption: General workflow for bioconjugation using this compound.
Signaling Pathway for ADC-Mediated Cell Killing
References
- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
The Strategic Imperative of the Boc Protecting Group in Aminooxyacetic Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, peptide synthesis, and drug development, the precise control of reactive functional groups is paramount. Aminooxyacetic acid (AOA), with its versatile aminooxy and carboxylic acid moieties, presents a powerful tool for forging specific chemical linkages, most notably the stable oxime bond. However, the inherent reactivity of the aminooxy group necessitates a strategic approach to its handling and deployment. This technical guide delves into the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mastering the chemistry of aminooxyacetic acid, ensuring its effective and efficient use in advanced scientific applications.
The Core Function of the Boc Protecting Group
The primary role of the Boc group in the context of aminooxyacetic acid (Boc-AOA-OH) is to reversibly mask the nucleophilic aminooxy functionality.[1] This protection serves several crucial purposes:
-
Enhanced Stability: The Boc group significantly increases the stability of the aminooxyacetic acid molecule, preventing unwanted side reactions and degradation during storage and handling.[1]
-
Controlled Reactivity: By temporarily blocking the aminooxy group, the Boc protecting group allows for the selective reaction of the carboxylic acid moiety. This is essential in multi-step synthetic procedures like peptide synthesis, where the carboxylic acid must be activated to form a peptide bond without interference from the aminooxy group.[1][2]
-
Prevention of Undesired Reactions: The highly reactive aminooxy group can readily react with ambient aldehydes and ketones, such as acetone.[3] The Boc group prevents these undesired reactions, ensuring the purity and integrity of the aminooxyacetic acid for its intended use.[4]
-
Orthogonality in Synthesis: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other protecting groups, such as the base-labile Fmoc group.[5] This "orthogonality" is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of complex peptides.[2][]
Quantitative Data Summary
The following tables summarize key quantitative data related to Boc-aminooxyacetic acid and associated reactions.
Table 1: Physicochemical Properties of Boc-Aminooxyacetic Acid
| Property | Value | Reference(s) |
| Purity | ≥98.0% (Titration/TLC) | [1][7] |
| Molecular Weight | 191.18 g/mol | [1] |
| Melting Point | ~115 °C (decomposes) | [8] |
| Appearance | White crystalline powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Table 2: Representative Conditions and Outcomes for Boc Deprotection
| Reagent/Conditions | Substrate | Reaction Time | Yield/Purity | Reference(s) |
| 50% TFA in DCM | Boc-protected peptides on resin | 5 min | 78% target peptide (incomplete deprotection) | [9] |
| 50% TFA in DCM | Boc-protected peptides on resin | 30 min | Full deprotection | [9] |
| 4 M HCl in dioxane | Boc-protected peptides on resin | 2 x 30 min | Full deprotection | [9] |
| 95% TFA, 2.5% Water, 2.5% TIS | Boc-protected substrate | 1-2 hours | High | [10] |
| 4M HCl in dioxane | Boc-protected substrate | 30 min - 4 hours | High | [10] |
| Water at reflux (100 °C) | N-Boc amines | < 15 min | Excellent | [11] |
Table 3: Kinetic Data for Oxime Ligation
| Reactants | Conditions | Rate Constant (k₁) | Reference(s) |
| Aminooxyacetyl-peptide and benzaldehyde | pH 7, 100 mM aniline (B41778) catalyst | 8.2 ± 1.0 M⁻¹s⁻¹ | [12] |
| Aromatic aldehydes and 6-hydrazinopyridyl/aminooxyacetyl groups | Ambient, neutral pH | 10¹ - 10³ M⁻¹s⁻¹ | [12] |
Experimental Protocols
Synthesis of Boc-Aminooxyacetic Acid
This protocol describes a general method for the protection of aminooxyacetic acid with a Boc group.
Materials:
-
Aminooxyacetic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
5% Citric acid solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Suspend aminooxyacetic acid (1 equivalent) in DCM in a round-bottom flask.[8]
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (approximately 3 equivalents) dropwise with stirring until all solids dissolve.[8]
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer twice with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution.
-
Immediately extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-aminooxyacetic acid.
-
The product can be further purified by recrystallization.
Boc Deprotection of Aminooxyacetic Acid Moiety
This protocol outlines the removal of the Boc group to liberate the reactive aminooxy functionality, a critical step before oxime ligation.
Materials:
-
Boc-protected aminooxy-functionalized molecule (e.g., Boc-AOA-peptide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) - optional, but recommended for sensitive peptides
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.[10]
-
Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[10] For simpler substrates, a solution of 20-50% TFA in DCM can be used.[11]
-
Add the deprotection solution to the substrate.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[11]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product, often as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Oxime Ligation
This protocol describes the formation of an oxime bond between a deprotected aminooxy group and an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7; or acetic acid)[12][13]
-
Aniline (as a catalyst, optional)[12]
Procedure:
-
Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-functionalized molecule in the reaction buffer. The reaction can be performed in aqueous media or in acetic acid.[12][13]
-
If using a catalyst, add aniline to the reaction mixture (e.g., 100 mM).[12]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the reactants and conditions.[12][13]
-
Monitor the formation of the oxime conjugate by a suitable analytical method such as RP-HPLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., RP-HPLC).
Visualizing the Role and Workflow of Boc-Aminooxyacetic Acid
The Logic of Protecting Groups
Caption: Logical flow demonstrating the necessity of the Boc protecting group.
Experimental Workflow for Bioconjugation via Oxime Ligation
Caption: A typical experimental workflow for creating a bioconjugate.
Signaling Pathway Analogy: Controlled Activation
Caption: Analogy of Boc deprotection to a controlled signaling pathway.
Conclusion
The use of the Boc protecting group is a cornerstone of modern aminooxyacetic acid chemistry. It provides an indispensable method for enhancing stability, controlling reactivity, and enabling the strategic use of this versatile bifunctional linker in complex synthetic endeavors. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols, empowers researchers in drug development and chemical biology to harness the full potential of aminooxyacetic acid for the creation of novel and impactful molecular tools and therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. (Boc-aminooxy)acetic Acid | 42989-85-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Nature of (Boc-aminooxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Boc-aminooxy)acetic acid (Boc-AOA-OH) is a bifunctional molecule of significant interest in chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a nucleophilic aminooxy group protected by a tert-butyloxycarbonyl (Boc) group and an electrophilic carboxylic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the dual reactivity of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its application in research and development.
Introduction
This compound is a versatile building block widely utilized for the introduction of a reactive aminooxy handle onto various molecules.[1] The Boc protecting group enhances its stability and solubility in organic solvents, making it amenable to standard peptide synthesis and organic chemistry techniques. The dual electrophilic and nucleophilic nature of this reagent is central to its utility, enabling sequential or orthogonal conjugation strategies. This guide will delve into the specifics of these two reactive facets.
Nucleophilic Character: The Aminooxy Group
The primary nucleophilic character of this compound resides in the nitrogen atom of the aminooxy group (-ONH₂). After deprotection of the Boc group, this functionality exhibits high reactivity towards electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages.[2] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[2][3]
Oxime Ligation: Kinetics and Catalysis
The rate of oxime formation is significantly influenced by pH and the presence of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[3][4] The reaction proceeds optimally at a slightly acidic pH (around 4-5) where the carbonyl is sufficiently protonated to be activated for nucleophilic attack, and the aminooxy group is not fully protonated and remains nucleophilic. Aniline and other aromatic amines act as catalysts by forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the aminooxy group.[4]
Table 1: Kinetic Data for Oxime Ligation Reactions
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | k₂ (M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate (B84403) | 8.2 |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.3 | Phosphate Buffer | 0.082 |
k₂ represents the second-order rate constant.
Experimental Protocol: Oxime Ligation for Peptide Labeling
This protocol describes the labeling of a peptide containing an aldehyde functionality with this compound, followed by deprotection and oxime ligation.
Materials:
-
Peptide with an aldehyde group
-
This compound
-
Trifluoroacetic acid (TFA)
-
Aniline
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Deprotection of this compound: Dissolve this compound in a solution of 95% TFA in water. Stir at room temperature for 1 hour. Remove the solvent under a stream of nitrogen.
-
Preparation of Reaction Mixture: Dissolve the deprotected aminooxyacetic acid and the aldehyde-containing peptide in phosphate buffer (pH 7.0).
-
Catalyst Addition: Add a stock solution of aniline in the reaction buffer to a final concentration of 100 mM.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC.
-
Purification: Purify the oxime-linked peptide conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the product by mass spectrometry.
Electrophilic Character: The Carboxylic Acid Group
The carboxylic acid moiety of this compound provides its electrophilic character. The carbonyl carbon of the carboxyl group can be attacked by nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This reaction typically requires activation of the carboxylic acid to enhance its electrophilicity.[5]
Amide Bond Formation: Activation and Coupling
Direct reaction between a carboxylic acid and an amine is generally slow. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).[6][7] The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization of chiral centers.[8]
Table 2: Yields for Amide Coupling Reactions with this compound Derivatives
| Carboxylic Acid Derivative | Amine | Coupling Reagent | Reaction Time (h) | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU/DIPEA | 5 | 38 |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | BOP-Cl/Et₃N | - | 28 |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC/DMAP | 4 | 28 |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | 42 | 72 |
Experimental Protocol: Amide Coupling with Benzylamine (B48309)
This protocol details the coupling of this compound with benzylamine to form the corresponding amide.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: Dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and benzylamine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Add DIPEA (2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the purified amide by NMR and mass spectrometry.
Spectroscopic Data
Characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ would be expected to show a singlet for the nine protons of the Boc group at approximately 1.4-1.5 ppm, a singlet for the two methylene (B1212753) protons adjacent to the carboxylic acid at around 4.4-4.6 ppm, and a broad singlet for the NH proton. The carboxylic acid proton will also be present as a broad singlet at higher chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid.
-
FTIR: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching band for the carbamate, and another C=O stretching band for the carboxylic acid.[9]
Logical Workflows
The dual reactivity of this compound allows for its integration into various experimental workflows for peptide modification and bioconjugation.
Caption: Workflow for peptide modification using the electrophilic and then nucleophilic nature of this compound.
Caption: A logical workflow for conjugating two different molecules using this compound as a linker.
Conclusion
This compound is a powerful and versatile reagent for chemical biology and drug development. Its well-defined nucleophilic and electrophilic properties, coupled with the stability of the resulting oxime and amide bonds, make it an invaluable tool for creating complex molecular architectures. By understanding the kinetics, optimizing reaction conditions, and following established protocols, researchers can effectively harness the dual reactivity of this molecule to advance their scientific endeavors. This guide provides the foundational knowledge and practical details necessary for the successful application of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. spectroscopyonline.com [spectroscopyonline.com]
(Boc-aminooxy)acetic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Boc-aminooxy)acetic acid , a bifunctional linking reagent, has become an indispensable tool in modern chemical biology and drug development. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid moiety, enables the chemoselective formation of stable oxime bonds, facilitating the conjugation of molecules for a myriad of applications, from peptide synthesis to the construction of complex bioconjugates. This technical guide provides an in-depth exploration of its discovery, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.
Historical Context and Discovery
The advent of this compound is intrinsically linked to the development of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group by Carpino in 1957 was a pivotal moment in peptide chemistry. This acid-labile protecting group provided a robust and reliable method for the temporary protection of N-termini of amino acids. Shortly after, R. Bruce Merrifield's pioneering work on SPPS, which utilized Boc-protected amino acids, revolutionized the field and earned him the Nobel Prize in Chemistry in 1984.
While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be traced to the increasing demand for versatile bifunctional linkers in the expanding field of peptide and bioconjugate chemistry. By the mid-1990s, its utility was recognized, as evidenced by its use in scientific literature for site-specific protein modification and the synthesis of complex peptide structures.
Physicochemical Properties and Data
This compound is a white crystalline powder with good solubility in organic solvents such as methanol, dichloromethane (B109758), and ethyl acetate (B1210297).[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₅ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| CAS Number | 42989-85-5 | [3] |
| Melting Point | ~115 °C (dec.) | [4] |
| 105 - 117 °C | [2] | |
| Appearance | White crystalline powder | [2] |
| Purity (Typical) | ≥98% | [5] |
| Storage Conditions | 2-8°C | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the N-protection of aminooxyacetic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). An alternative conceptual approach involves the O-alkylation of an N-Boc protected hydroxylamine (B1172632) derivative.
Primary Synthetic Route: N-Boc Protection of Aminooxyacetic Acid
This method is widely used due to its simplicity, high yield, and the commercial availability of the starting materials. The reaction proceeds via the nucleophilic attack of the nitrogen atom of aminooxyacetic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate, with a base like triethylamine (B128534) used to neutralize the resulting carboxylic acid and facilitate the reaction.
Materials:
-
Aminooxyacetic acid hemihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A suspension of aminooxyacetic acid hemihydrochloride (1.0 eq) in dichloromethane is cooled to 0 °C in an ice bath.
-
Triethylamine (3.1 eq) is added dropwise to the suspension with stirring until all solids dissolve.
-
A solution of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane is added to the mixture.
-
The reaction is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is washed three times with water.
-
The aqueous layers are combined and the pH is adjusted to 3.5 with 1 M HCl.
-
The acidified aqueous layer is extracted five times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white crystalline powder.
Quantitative Data:
| Parameter | Value |
| Yield | 83% |
| ¹H NMR (CD₃OD) | δ 1.48 (s, 9H), 4.47 (s, 2H) |
| ¹³C NMR (CD₃OD) | δ 27.1, 72.3, 81.4, 157.8, 171.3 |
Alternative Synthetic Approach: O-Alkylation of N-Boc-Hydroxylamine
An alternative strategy for the synthesis of this compound involves the O-alkylation of an N-Boc protected hydroxylamine derivative with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine can be alkylated with an alkyl bromide, followed by deprotection. While a direct, detailed protocol for the synthesis of this compound via this route is less commonly reported, it represents a viable alternative synthetic disconnection.
Applications in Research and Drug Development
This compound is a cornerstone reagent for bioconjugation via oxime ligation. This chemoselective reaction occurs under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.
Experimental Workflow: Peptide Labeling via Oxime Ligation
A common application is the labeling of peptides or proteins that have been engineered to contain an aldehyde or ketone functionality. The aminooxy group of deprotected this compound serves as the nucleophile, forming a stable oxime linkage with the carbonyl group.
This workflow is fundamental in various applications, including:
-
Peptide Synthesis and Modification: Introduction of labels, tags, or other functionalities at specific sites.[2]
-
Drug Delivery: Conjugation of peptides or antibodies to drug molecules to create targeted therapeutics.[2]
-
Diagnostic Tools: Attachment of imaging agents or reporter molecules to biomolecules.
-
Polymer Science: Creation of well-defined polymer-biomolecule conjugates.[3]
Conclusion
This compound stands as a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its straightforward synthesis and remarkable utility in chemoselective ligations have solidified its role as a critical tool for scientists and researchers. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile reagent in their pursuit of novel scientific discoveries and therapeutic solutions.
References
- 1. Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 42989-85-5,this compound | lookchem [lookchem.com]
- 4. (Boc-氨氧基)乙酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes: A Step-by-Step Guide to Oxime Ligation with (Boc-aminooxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxime Ligation
Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction, often categorized as "click chemistry," that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2][3] This reaction is exceptionally valuable in bioconjugation and drug development due to its reliability, the stability of the resulting oxime bond under physiological conditions, and its ability to proceed under mild, aqueous conditions without interfering with most other functional groups present in biomolecules.[1][4][5]
(Boc-aminooxy)acetic acid is a critical reagent used to introduce the reactive aminooxy group onto a molecule of interest, typically a peptide, via its carboxylic acid handle.[4] The tert-butyloxycarbonyl (Boc) protecting group ensures the highly reactive aminooxy moiety remains inert during synthesis and can be selectively removed just before the ligation step.[][7] These application notes provide a detailed guide to performing oxime ligation, from incorporating the aminooxy group to optimizing and executing the final conjugation reaction.
The Chemistry of Oxime Ligation
The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. The reaction is catalyzed by acid and results in the formation of a stable C=N-O linkage, releasing a molecule of water. While the reaction can proceed without a catalyst at an optimal pH of 4-5, nucleophilic catalysts like aniline (B41778) or its derivatives can significantly accelerate the reaction rate, especially at a neutral pH.[8][9][10]
Figure 1: The fundamental reaction of oxime ligation.
Experimental Protocols
Protocol 1: Incorporation of Aminooxy Moiety onto a Peptide
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide on resin
-
This compound
-
Coupling reagents (e.g., HCTU, DIC) and base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Remove the final N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Boc Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.[5][11] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and deprotects the Boc group from the aminooxy moiety.[]
-
Precipitation and Purification: Precipitate the crude aminooxy-peptide in cold diethyl ether.[11] Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide using reverse-phase HPLC (RP-HPLC).
Protocol 2: General Oxime Ligation Procedure
This protocol outlines the conjugation of the purified aminooxy-peptide with an aldehyde- or ketone-containing molecule.
Materials:
-
Purified aminooxy-peptide
-
Aldehyde- or ketone-functionalized molecule (1.0 - 1.2 equivalents)
-
Reaction Buffer:
-
Catalyst (optional but recommended for pH 7): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 1 M in DMSO or DMF).[1][9]
Procedure:
-
Dissolve Reactants: Dissolve the aminooxy-peptide in the chosen reaction buffer to a final concentration of 1-10 mM.
-
Add Carbonyl Partner: Add the aldehyde- or ketone-containing molecule to the solution.
-
Add Catalyst (if applicable): For reactions at neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.[13]
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours. For slow reactions (e.g., with ketones), incubation can be performed at 37°C or higher to increase the rate.[3][5]
-
Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS to observe the consumption of starting materials and the formation of the desired product peak.
-
Quenching: Once the reaction is complete, it can be quenched by adding an excess of a scavenger like acetone (B3395972) or hydroxylamine, or proceed directly to purification.
Protocol 3: Purification of the Oxime Conjugate
Procedure:
-
Dilution: Dilute the reaction mixture with an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
RP-HPLC Purification: Purify the oxime-linked conjugate using a preparative RP-HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final conjugate as a dry powder.
Data Presentation & Optimization
Successful oxime ligation depends on several factors. The tables below summarize key parameters for reaction optimization.
Table 1: Reaction Condition Optimization
| Parameter | Recommended Range/Condition | Notes |
| pH | 4.0 - 5.0 (uncatalyzed) | Optimal for protonation of the carbonyl group, accelerating the reaction.[8][9] |
| 6.0 - 7.4 (catalyzed) | Requires a nucleophilic catalyst (e.g., aniline) to be efficient.[9] Essential for pH-sensitive biomolecules. | |
| Catalyst | Aniline, p-phenylenediamine | Significantly accelerates ligation, especially at neutral pH.[1][9] Typical concentration is 10-100 mM. |
| Solvent | Aqueous Buffer (Acetate, Phosphate) | Standard for most bioconjugations.[4] |
| Acetic Acid (neat) | Can dramatically accelerate reactions with ketones, achieving quantitative yields in 1.5-2 hours.[4] | |
| Organic Co-solvents (DMF, DMSO) | Can be used to improve the solubility of hydrophobic reactants.[4] | |
| Temperature | Room Temperature to 37°C | Standard conditions. Higher temperatures (up to 75°C) can be used for rapid ligations.[5] |
| -20°C (Freezing) | Counterintuitively, freezing aqueous reaction mixtures at neutral pH has been shown to accelerate the reaction.[14][15] | |
| Concentration | 1 - 10 mM | Higher concentrations of reactants lead to faster reaction rates.[8] |
Table 2: Reactivity of Carbonyl Partners
| Carbonyl Type | Relative Reactivity | Considerations |
| Aromatic Aldehydes | Highest | Very rapid ligation, often complete in minutes with a catalyst. |
| Aliphatic Aldehydes | High | Generally more reactive than ketones due to less steric hindrance.[8] |
| Ketones | Lower | Significantly slower reaction rates. May require higher temperatures, longer reaction times, or neat acetic acid as a solvent.[8] |
Experimental Workflow Visualization
The entire process from peptide synthesis to final product can be visualized as a sequential workflow.
Figure 2: Experimental workflow for preparing an oxime conjugate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Suboptimal pH: Reaction is too slow at neutral pH without a catalyst. | Adjust pH to 4.5 or add an aniline catalyst if neutral pH is required.[8] |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of one or both reactants. | |
| Reactant Instability: The free aminooxy group may have degraded or reacted with trace carbonyls (e.g., acetone) in solvents. | Use high-purity, fresh solvents. Store the purified aminooxy-peptide under inert gas at -20°C or below.[8] | |
| Low Reactivity of Ketone: Ketones react much more slowly than aldehydes. | Increase temperature, extend reaction time, or use neat acetic acid as the solvent.[4][8] | |
| Multiple Products | Side Reactions: Impurities in reagents or solvents. | Ensure high purity of all starting materials.[8] |
| Incomplete Deprotection: Boc or other protecting groups may not be fully removed. | Review and optimize the deprotection step (e.g., extend TFA cleavage time). |
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
- 12. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
(Boc-aminooxy)acetic Acid: A Versatile Tool for Site-Specific Protein Modification
(Boc-aminooxy)acetic acid has emerged as a crucial reagent for researchers in protein chemistry, drug development, and diagnostics. Its ability to facilitate the site-specific modification of proteins through a highly selective and stable reaction known as oxime ligation provides a powerful method for creating precisely engineered bioconjugates. This document provides detailed application notes and experimental protocols for utilizing this compound in protein modification.
Application Notes
Introduction to Oxime Ligation
Oxime ligation is a bioorthogonal "click" chemistry reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or ketone).[1][2] this compound serves as a protected precursor to introduce the aminooxy functionality onto a molecule of interest, which can then be deprotected and reacted with a carbonyl-containing protein.
The key advantages of using oxime ligation for protein modification include:
-
High Specificity and Bioorthogonality: The aminooxy and carbonyl functional groups are generally absent in biological systems, ensuring that the reaction is highly specific and avoids unwanted side reactions with other functional groups found in proteins.[2]
-
Exceptional Stability: The resulting oxime bond is significantly more stable than other linkages like imines and hydrazones, particularly under physiological conditions.[3][4] The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for a comparable hydrazone.[3][5]
-
Mild Reaction Conditions: The ligation can be performed in aqueous buffers at or near physiological pH, which helps to preserve the native structure and function of the protein.[2]
-
Site-Specificity and Controlled Orientation: By introducing the carbonyl group at a specific site on the protein, precise control over the location of modification and the orientation of the conjugated molecule can be achieved.[2]
Applications in Research and Drug Development
The versatility of oxime ligation has led to its adoption in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies enhances their therapeutic index by ensuring a uniform drug-to-antibody ratio (DAR) and improving stability.[6]
-
Protein Labeling: Attaching fluorescent probes, biotin, or other tags to specific sites on a protein allows for detailed studies of protein localization, trafficking, and interactions.
-
Protein Immobilization: Covalently attaching proteins to surfaces in a controlled orientation is critical for the development of biosensors, protein microarrays, and diagnostic assays.[2]
-
Peptide and Protein Engineering: Creating novel protein architectures, such as PEGylated proteins with improved pharmacokinetic properties or multimeric protein complexes.[6]
Key Experimental Considerations
Successful site-specific protein modification using this compound requires two key steps: the introduction of a unique carbonyl handle into the target protein and the subsequent oxime ligation reaction.
Introduction of a Carbonyl Group into the Protein
Several methods exist to introduce an aldehyde or ketone group at a specific site on a protein. The choice of method depends on the protein of interest and the desired location of modification.
-
Oxidation of N-terminal Serine or Threonine: A mild and efficient method involves the oxidation of an N-terminal serine or threonine residue to a glyoxylyl aldehyde using sodium periodate (B1199274) (NaIO₄).[6] This reaction is typically rapid, often reaching completion within minutes.[3]
-
Enzymatic Introduction of an Aldehyde Tag: The formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a short consensus sequence (e.g., CxPxR) to a formylglycine, which contains an aldehyde group.[7][8] This "aldehyde tag" technology allows for the introduction of a carbonyl group at virtually any position within the protein.
-
Incorporation of Unnatural Amino Acids: Genetically encoding an unnatural amino acid containing a ketone or aldehyde group into the protein sequence provides precise control over the modification site.[6]
Oxime Ligation Reaction
Once the protein contains a carbonyl group, it can be reacted with the deprotected aminooxy-functionalized molecule. The reaction rate is influenced by pH and the presence of a catalyst.
-
pH: The reaction is fastest under slightly acidic conditions (pH 4-5) but proceeds efficiently at physiological pH (pH 7.0-7.4).[9][10]
-
Catalysts: Aniline (B41778) and its derivatives are commonly used to catalyze the reaction, significantly increasing the reaction rate at neutral pH.[11] m-Phenylenediamine (B132917) (mPDA) has been shown to be a more efficient catalyst than aniline due to its higher water solubility, allowing for higher catalyst concentrations.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to oxime ligation kinetics and stability.
| Catalyst (Concentration) | Reactants | pH | Solvent | k_obs (M⁻¹s⁻¹) | Reference |
| Aniline (100 mM) | Benzaldehyde + Aminooxyacetyl-peptide | 7.0 | 0.3 M Na Phosphate | 8.2 | [9] |
| Aniline (50 mM) | Citral + Aminooxy-dansyl | 7.3 | Phosphate Buffer | 10.3 | [13] |
| m-Phenylenediamine (50 mM) | Citral + Aminooxy-dansyl | 7.3 | Phosphate Buffer | 27.0 | [13] |
| m-Phenylenediamine (500 mM) | Citral + Aminooxy-dansyl | 7.3 | Phosphate Buffer | >100 | [13] |
| Table 1: Comparison of Observed Rate Constants (k_obs) for Oxime Ligation with Different Catalysts. |
| Linkage Type | Relative Hydrolysis Rate | Conditions | Reference |
| Oxime | ~1 | Acid-catalyzed | [3][5] |
| Hydrazone | ~1000 | Acid-catalyzed | [3][5] |
| Table 2: Relative Hydrolytic Stability of Oxime vs. Hydrazone Linkages. |
| Method | Protein | Yield/Conversion | Conditions | Reference |
| Aldehyde Tag + Aminooxy-probe | Aldehyde-tagged proteins | >95% | 12 h, 37°C, pH 5.5 | [7] |
| N-terminal Oxidation + Oxime Ligation | Oxidized W88E protein | Completion within 16 h | 37°C, with aniline catalyst | [3] |
| Table 3: Reported Yields and Conversion Rates for Protein Modification via Oxime Ligation. |
Experimental Protocols
Protocol 1: Introduction of an N-terminal Aldehyde Group by Oxidation of a Serine Residue
This protocol describes the conversion of an N-terminal serine residue into a reactive aldehyde group.
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction:
-
Purification:
-
Remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[2]
-
Collect the protein-containing fractions. The protein now possesses an N-terminal glyoxylyl group and is ready for oxime ligation.
-
Protocol 2: General Procedure for Oxime Ligation to an Aldehyde-Modified Protein
This protocol details the final ligation step to covalently attach an aminooxy-functionalized molecule to the aldehyde-modified protein.
Materials:
-
Aldehyde-modified protein (from Protocol 1 or other methods)
-
Aminooxy-functionalized molecule (e.g., deprotected product from a this compound derivative)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Catalyst stock solution (e.g., 1 M m-phenylenediamine in water)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the aldehyde-modified protein (e.g., final concentration 10-50 µM) and the aminooxy-functionalized molecule (e.g., 5-10 fold molar excess over the protein) in the reaction buffer.
-
-
Add Catalyst:
-
Add the catalyst (e.g., m-phenylenediamine) to the reaction mixture to a final concentration of 50-100 mM.[2]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-16 hours. The optimal reaction time should be determined empirically for each specific system.
-
-
Purification:
-
Remove excess reagents and catalyst by size-exclusion chromatography, dialysis, or other appropriate protein purification methods.
-
-
Analysis:
-
Confirm the successful conjugation and determine the efficiency of the reaction using SDS-PAGE, mass spectrometry (MS), or other relevant analytical techniques.
-
Visualizations
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application of (Boc-aminooxy)acetic Acid in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. (Boc-aminooxy)acetic acid is a versatile heterobifunctional linker precursor that enables the formation of a stable oxime bond between the antibody and the drug. This method, known as oxime ligation, is a chemoselective reaction that can occur under mild, aqueous conditions, making it highly suitable for bioconjugation.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the principles of oxime ligation, step-by-step experimental procedures, and methods for the characterization of the resulting ADC.
Principle of the Method
The use of this compound in ADC development involves a multi-step process that culminates in the formation of a stable oxime linkage. The core principle is the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form the oxime bond.
The overall workflow can be summarized as follows:
-
Payload Activation: The cytotoxic payload is chemically modified with this compound. The carboxylic acid end of the linker is activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to form a stable amide bond with an amine-containing payload.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under acidic conditions to expose the reactive aminooxy group.
-
Antibody Modification: A carbonyl group (aldehyde or ketone) is introduced onto the antibody. This can be achieved through various site-specific modification techniques, such as the oxidation of carbohydrate domains or the introduction of unnatural amino acids.
-
Oxime Ligation: The aminooxy-functionalized payload is reacted with the carbonyl-containing antibody to form the stable oxime-linked ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload, antibody, and other reagents. The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Data Presentation
Table 1: Illustrative Quantitative Data for an Oxime-Linked ADC
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | ||
| Average DAR | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| DAR Distribution | DAR0: 5%, DAR2: 20%, DAR4: 70%, DAR6: 5% | HIC-UV |
| Conjugation Efficiency | ||
| Payload Incorporation | >90% | Reversed-Phase HPLC (RP-HPLC) |
| Purity | ||
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | <1% | RP-HPLC |
| Stability | ||
| Plasma Stability (7 days @ 37°C) | >95% intact ADC remaining | LC-MS |
| Thermal Stability (Tm) | 72°C (Unconjugated Ab: 75°C) | Differential Scanning Calorimetry (DSC) |
Note: The data presented in this table is illustrative and representative of typical results for oxime-linked ADCs. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Activation of Cytotoxic Payload with this compound
This protocol describes the conjugation of this compound to a payload containing a primary amine, such as doxorubicin (B1662922) (DOX).
Materials:
-
This compound
-
Cytotoxic payload with a primary amine (e.g., Doxorubicin HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the cytotoxic payload (1 equivalent) and TEA or DIEA (3 equivalents) in anhydrous DMF.
-
Slowly add the payload solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the Boc-protected aminooxy-payload conjugate by preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the product by LC-MS to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Aminooxy-Payload
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-functionalized payload.
Materials:
-
Boc-protected aminooxy-payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected aminooxy-payload in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by HPLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitate the deprotected product by adding cold anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
The resulting aminooxy-payload is highly reactive and should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 3: Site-Specific Introduction of a Carbonyl Group on the Antibody
This protocol describes a general method for introducing an aldehyde group onto the antibody via oxidation of its glycan moieties.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 6.0)
Procedure:
-
Exchange the antibody into the reaction buffer (PBS, pH 6.0) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Cool the antibody solution to 4°C in the dark.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction at 4°C in the dark for 30-60 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 15 minutes at 4°C.
-
Remove the excess periodate and quenching agent by buffer exchange into a suitable conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5) using a desalting column.
-
The resulting aldehyde-modified antibody is ready for conjugation.
Protocol 4: Oxime Ligation and ADC Purification
This protocol describes the final conjugation of the aminooxy-payload to the aldehyde-modified antibody and the subsequent purification of the ADC.
Materials:
-
Aldehyde-modified antibody
-
Aminooxy-activated payload
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5)
-
Aniline (B41778) (as a catalyst, optional)
-
Purification system (e.g., SEC or HIC)
-
Ultrafiltration/diafiltration (UF/DF) system
Procedure:
-
Dissolve the aminooxy-activated payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Add the aminooxy-payload solution to the aldehyde-modified antibody solution at a molar excess of 5-20 fold.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 12-48 hours.
-
Monitor the progress of the conjugation by analyzing aliquots using HIC or RP-HPLC to determine the DAR.
-
Once the desired DAR is achieved, purify the ADC to remove excess payload and other impurities. This is typically done using SEC to remove aggregates and unconjugated payload, followed by UF/DF to exchange the buffer and remove residual small molecules.
-
Concentrate the purified ADC to the desired concentration.
-
Sterile filter the final ADC product.
Mandatory Visualization
Application Notes and Protocols for (Boc-aminooxy)acetic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[2][3]
(Boc-aminooxy)acetic acid serves as a valuable building block for the synthesis of PROTACs featuring an oxime linkage. This approach, often termed the "split PROTAC" strategy, allows for the modular and efficient assembly of PROTAC libraries by reacting an alkoxyamine-functionalized E3 ligase ligand with an aldehyde- or ketone-functionalized target-binding ligand.[][5] This method simplifies the otherwise laborious process of linker optimization, a crucial step in PROTAC development.[5][6] The resulting oxime bond is stable under physiological conditions, making it a suitable covalent linkage for in vitro and in vivo applications.[7]
These application notes provide detailed protocols for the synthesis of oxime-linked PROTACs using this compound, focusing on the popular epigenetic reader protein BRD4 as a target.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and the general experimental workflow for the synthesis and evaluation of oxime-linked PROTACs.
References
Application Notes and Protocols: Coupling (Boc-aminooxy)acetic Acid to a Peptide via Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. Oxime ligation is a robust and bioorthogonal chemoselective reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a peptide containing an aldehyde or ketone. This application note provides a detailed protocol for the coupling of (Boc-aminooxy)acetic acid to a peptide, a versatile building block for further modifications. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise conjugation strategies.
The overall workflow involves the solid-phase synthesis of a peptide bearing a carbonyl group, followed by the solution-phase oxime ligation with this compound, and subsequent purification and characterization of the conjugate. An optional final step includes the deprotection of the Boc group to liberate the aminooxy functionality for further derivatization.
Reaction Principle
The core of this methodology is the oxime ligation, a condensation reaction between the aminooxy group of this compound and an aldehyde or ketone on the peptide.[1][2] This reaction is typically carried out in aqueous media under mild acidic to neutral pH and can be accelerated by catalysts such as aniline (B41778) or its derivatives.[1] The resulting oxime bond is highly stable under physiological conditions.
Experimental Protocols
This section outlines the key experimental procedures for the successful coupling of this compound to a peptide.
Protocol 1: Solid-Phase Synthesis of an Aldehyde-Modified Peptide
The introduction of an aldehyde functionality onto a peptide is a prerequisite for oxime ligation. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating a precursor that can be converted to an aldehyde. One common method involves the use of an amino acid derivative that can be oxidatively cleaved to generate a C-terminal aldehyde.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Amino alcohol corresponding to the desired C-terminal aldehyde (e.g., Fmoc-serinol)
-
Dess-Martin periodinane (DMP)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Penultimate Amino Acid: Couple the desired Fmoc-protected amino acid to the resin using a standard coupling protocol with HBTU/DIPEA in DMF. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Peptide Elongation: Continue the peptide synthesis by repeated cycles of Fmoc deprotection and amino acid coupling until the desired sequence is assembled.
-
Coupling of the Amino Alcohol: Couple the Fmoc-protected amino alcohol (e.g., Fmoc-serinol) to the N-terminus of the peptide chain using standard coupling conditions.
-
Fmoc Deprotection of the Amino Alcohol: Remove the Fmoc group from the terminal amino alcohol with 20% piperidine in DMF.
-
On-Resin Oxidation:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Dess-Martin periodinane (3-5 equivalents relative to the resin loading) in DCM.
-
Add the DMP solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin extensively with DCM, DMF, and methanol.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude aldehyde-modified peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the aldehyde-modified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Oxime Ligation of this compound to the Aldehyde-Peptide
Materials:
-
Aldehyde-modified peptide (from Protocol 1)
-
This compound
-
Aniline (catalyst)
-
Organic co-solvent (optional): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (optional): Acetone (B3395972)
Procedure:
-
Dissolve Reactants:
-
Dissolve the aldehyde-modified peptide in the chosen buffer to a final concentration of 1-10 mM. An organic co-solvent like DMSO or DMF can be used to aid solubility.[5]
-
Dissolve this compound (1.5-2 equivalents) in the same buffer.
-
-
Initiate Reaction:
-
Add the this compound solution to the peptide solution.
-
Add aniline to a final concentration of 10-100 mM.
-
-
Reaction Conditions:
-
Quenching (Optional): The reaction can be quenched by adding a small amount of acetone to consume any excess aminooxy reagent.[1]
-
Purification: Purify the (Boc-aminooxy)acetylated peptide conjugate by RP-HPLC.
-
Characterization: Confirm the identity of the final conjugate by MS (observing the expected mass increase) and assess its purity by analytical RP-HPLC.
Protocol 3: Boc Deprotection of the Aminooxy-Peptide Conjugate
Materials:
-
(Boc-aminooxy)acetylated peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[6]
-
Deprotection Reaction:
-
Dissolve the lyophilized (Boc-aminooxy)acetylated peptide in the deprotection cocktail.
-
Stir the solution at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Drying: Dry the final aminooxy-acetylated peptide conjugate under vacuum.
-
Purification and Characterization: Purify the deprotected peptide by RP-HPLC and confirm its identity and purity by MS and analytical RP-HPLC.
Data Presentation
The efficiency of the oxime ligation is dependent on several factors including the peptide sequence, reactant concentrations, and reaction conditions. The following table summarizes typical reaction parameters and expected outcomes based on literature data for similar oxime ligations.
| Parameter | Condition | Expected Outcome | Reference |
| Peptide Concentration | 1-10 mM | Higher concentrations can increase reaction rates. | [5] |
| This compound | 1.5-2 equivalents | A slight excess drives the reaction to completion. | |
| Catalyst | 10-100 mM Aniline | Significantly accelerates the reaction. | [1] |
| pH | 6.0-7.5 | Optimal range for aniline catalysis. | |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates. | [5] |
| Reaction Time | 1-5 hours | Typically sufficient for high conversion. | [1][3] |
| Yield | >90% | High to quantitative yields are often reported. | [2][5] |
| Purity (after HPLC) | >95% | Achievable with standard purification protocols. | [1] |
Visualizations
The following diagrams illustrate the key processes involved in the coupling of this compound to a peptide.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Nanoparticles with (Boc-aminooxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a cornerstone of targeted drug delivery, advanced diagnostics, and novel biomaterials development. This document provides a detailed guide to the bioconjugation of nanoparticles with (Boc-aminooxy)acetic acid. This bifunctional linker introduces a protected aminooxy group onto the nanoparticle surface. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during storage and initial handling. Following deprotection, the reactive aminooxy group can readily form a stable oxime bond with aldehyde or ketone moieties present on target molecules such as proteins, peptides, or small molecule drugs. This chemoselective ligation strategy is highly efficient and proceeds under mild, biocompatible conditions, making it a valuable tool in bioconjugation.
These application notes detail the covalent attachment of this compound to carboxylated nanoparticles via EDC/NHS chemistry, the subsequent deprotection of the Boc group, and the characterization of the resulting aminooxy-functionalized nanoparticles.
Data Presentation
The successful conjugation and functionalization of nanoparticles require rigorous characterization at each step. The following tables provide an example of how to structure and present the quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of Nanoparticles at Each Stage of Functionalization
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Carboxylated Nanoparticles (Initial) | 105.2 ± 2.1 | 0.15 ± 0.02 | -35.8 ± 1.5 |
| Boc-aminooxy-functionalized Nanoparticles | 110.5 ± 2.5 | 0.18 ± 0.03 | -28.3 ± 1.8 |
| Aminooxy-functionalized Nanoparticles (after Boc deprotection) | 109.8 ± 2.3 | 0.17 ± 0.02 | -15.1 ± 2.0 |
Table 2: Quantification of Surface Aminooxy Groups
| Nanoparticle Type | Molar Concentration of Nanoparticles (nM) | Fluorescence Intensity (a.u.) | Calculated Aminooxy Groups per Nanoparticle | Conjugation Efficiency (%) |
| Aminooxy-functionalized Nanoparticles | 10 | 4580 | ~5,500 | 75% |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using the water-soluble carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
Carboxylated nanoparticles (e.g., quantum dots, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer to a final concentration of 10 mM.
-
Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the linker relative to the estimated surface carboxyl groups is recommended as a starting point.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
-
Final Resuspension:
-
After the final wash, resuspend the Boc-aminooxy-functionalized nanoparticles in the desired buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group from the nanoparticle surface to expose the reactive aminooxy functionality.
Materials:
-
Boc-aminooxy-functionalized nanoparticles
-
Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Lyophilize or carefully dry the Boc-aminooxy-functionalized nanoparticles to remove any water.
-
Resuspend the dried nanoparticles in the Deprotection Solution.
-
-
Deprotection Reaction:
-
Incubate the nanoparticle suspension for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a gentle stream of nitrogen.
-
Wash the resulting aminooxy-functionalized nanoparticles extensively with PBS using centrifugation to remove residual acid and byproducts. Perform at least three wash cycles.
-
-
Final Resuspension:
-
Resuspend the purified aminooxy-functionalized nanoparticles in the desired buffer for immediate use or storage.
-
Protocol 3: Quantification of Surface Aminooxy Groups using Fluorescamine (B152294) Assay
This colorimetric assay quantifies the primary aminooxy groups on the nanoparticle surface.[1][2][3]
Materials:
-
Aminooxy-functionalized nanoparticles
-
Fluorescamine solution (3 mg/mL in acetone)
-
Borate Buffer (0.2 M, pH 9.0)
-
Aminooxy-containing standard (e.g., O-(Carboxymethyl)hydroxylamine hemihydrochloride) for calibration curve
-
Fluorometer
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of the aminooxy-containing compound in Borate Buffer.
-
To each standard, add the fluorescamine solution and measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Plot the fluorescence intensity versus the concentration of the standard to generate a calibration curve.
-
-
Sample Measurement:
-
Disperse a known concentration of aminooxy-functionalized nanoparticles in Borate Buffer.
-
Add the fluorescamine solution to the nanoparticle dispersion.
-
Measure the fluorescence intensity of the sample.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of aminooxy groups in the nanoparticle sample.
-
Calculate the number of aminooxy groups per nanoparticle based on the nanoparticle concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the bioconjugation process.
Caption: Experimental workflow for the bioconjugation of nanoparticles.
Caption: Chemical pathway of nanoparticle conjugation and ligation.
References
Application Notes and Protocols: Incorporation of (Boc-aminooxy)acetic Acid for the Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool in chemical biology and drug discovery. (Boc-aminooxy)acetic acid is a key reagent that facilitates the introduction of a highly versatile aminooxy functional group. This aminooxy moiety serves as a chemical handle for subsequent bioorthogonal ligation reactions, primarily through the formation of a stable oxime bond with an aldehyde or ketone. This allows for the precise and efficient conjugation of various molecules, including small molecule drugs, imaging agents, and polymers, to biological macromolecules.
These application notes provide a comprehensive overview of the utility of this compound in creating unnatural amino acids and detail protocols for their successful synthesis and application in bioconjugation.
Applications
The incorporation of this compound to form aminooxy-functionalized unnatural amino acids enables a wide range of applications:
-
Peptide-Drug Conjugates: The aminooxy group allows for the chemoselective ligation of carbonyl-containing drugs to peptides, creating targeted therapeutic agents.
-
Protein Modification and Labeling: Site-specific introduction of an aminooxy group into a protein allows for precise labeling with probes, fluorophores, or other tags for functional studies.
-
Synthesis of Cyclic Peptides: Intramolecular oxime ligation between an N-terminal ketone and an aminooxy-containing side chain provides a straightforward method for peptide macrocyclization, which can enhance stability and biological activity.[1]
-
Polymer-Protein Conjugates: The robust nature of the oxime bond is utilized to link polymers like PEG to proteins, improving their pharmacokinetic properties.[2][3]
-
Immobilization of Biomolecules: Proteins and peptides containing aminooxy groups can be efficiently immobilized on surfaces functionalized with aldehydes or ketones.
Quantitative Data Summary
The efficiency of oxime ligation is a critical factor in the successful application of this compound-derived unnatural amino acids. The following tables summarize key quantitative data from the literature regarding reaction conditions and outcomes.
Table 1: Oxime Ligation Reaction Conditions and Yields
| Reactants | Solvent System | Catalyst | Reaction Time | Yield | Reference |
| Aminooxy-peptide and Pyruvoyl-peptide | Acetic Acid | None | 2 hours | >95% | [2] |
| Aminooxy-peptide and Pyruvoyl-peptide | Water, pH 2 (0.1% H₃PO₄) | None | 2 hours | >95% | [2] |
| Aminooxy-peptide and Hydrophobic Steroid | Acetic Acid | None | 2 hours | >90% | [2] |
| Aldehyde/Ketone and Alkoxyamine | Aqueous Media | Aniline (B41778)/p-PDA | 5 min - 3 h | >95% | [4][5] |
| OTK⁸[Fmoc-Aoa] and D-glucose | Anhydrous DMF | Aniline | 5 minutes | >95% | [4] |
Table 2: Biological Activity of an Oxime-Linked Conjugate
| Conjugate | Cell Line | IC₅₀ Value | Reference |
| Daunorubicin-Somatostatin (oxime-linked) | MCF-7 (Human Breast) | Data not specified | [6] |
| HT-29 (Human Colon) | in Table 1 of ref | [6] | |
| NCI-H358 (Human Lung) | [6] |
Experimental Protocols
Protocol 1: Synthesis of an Aminooxy-Acetylated Peptide using this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual introduction of an aminooxyacetyl (Aoa) group at the N-terminus of a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the final amino acid coupling, wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Optional "Carbonyl Capture": To prevent side reactions with trace aldehydes or ketones, 10 equivalents of free (aminooxy)acetic acid can be added to the cleavage cocktail.[6][7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).
Protocol 2: General Protocol for Oxime Ligation
This protocol outlines the general procedure for conjugating an aminooxy-functionalized peptide with a carbonyl-containing molecule.
Materials:
-
Purified aminooxy-acetylated peptide
-
Aldehyde or ketone-containing molecule
-
Aniline stock solution (e.g., 1 M in DMF or water)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0 or 0.2 M NH₄OAc, pH 5.0)[7]
Procedure:
-
Dissolve Reactants: Dissolve the aminooxy-acetylated peptide in the reaction buffer to a final concentration of 1-5 mM. Dissolve the carbonyl-containing molecule in a compatible solvent.
-
Initiate Reaction: Add the carbonyl-containing molecule (1.2-2 equivalents) to the peptide solution.
-
Catalysis: Add aniline to a final concentration of 10-100 mM.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate by RP-HPLC.
-
Characterization: Characterize the final conjugate by mass spectrometry.
Protocol 3: Oxime Ligation in Acetic Acid for Hydrophobic Components
This protocol is particularly useful for the conjugation of hydrophobic molecules that have limited solubility in aqueous buffers.[2][3]
Materials:
-
Purified aminooxy-acetylated peptide
-
Hydrophobic aldehyde or ketone-containing molecule
-
Glacial acetic acid
Procedure:
-
Dissolve Reactants: Dissolve the aminooxy-acetylated peptide and the hydrophobic carbonyl-containing molecule in glacial acetic acid to a final concentration of approximately 5 mM each.[2] If one component has limited solubility, it can be added as a suspension.[2]
-
Incubation: Stir the reaction mixture at room temperature for 1.5-2 hours. The reaction has been shown to proceed rapidly even with one component in suspension.[2]
-
Work-up:
-
Evaporate the acetic acid under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DMF, DMSO, or a water/acetonitrile mixture).
-
-
Purification: Purify the conjugate by RP-HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Visualizations
Caption: Workflow for synthesizing an aminooxy-acetylated peptide.
Caption: General chemical reaction for oxime ligation.
Caption: Logical flow from reagent to application.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Prodrug Synthesis Using a (Boc-aminooxy)acetic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodrug design is a critical strategy in drug development to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). By masking a functional group of a parent drug, a prodrug can exhibit improved aqueous solubility, chemical stability, membrane permeability, and targeted delivery, leading to enhanced bioavailability and therapeutic efficacy. The (Boc-aminooxy)acetic acid linker offers a versatile platform for creating prodrugs of carbonyl-containing compounds, such as ketones and aldehydes. The resulting oxime ether linkage is generally stable under physiological conditions but can be designed for controlled cleavage to release the active drug.
This document provides detailed application notes and protocols for the synthesis of prodrugs utilizing a this compound linker. It includes a summary of the advantages, quantitative data comparing a parent drug to its prodrug derivative, detailed experimental procedures, and visual diagrams of the synthesis workflow and prodrug activation mechanism.
Advantages of the this compound Linker Strategy
-
Versatility: Reacts with both aldehydes and ketones to form stable oxime ethers.
-
Tunable Stability: The stability of the oxime bond can be modulated by the electronic and steric nature of the parent drug, allowing for controlled release kinetics.[1]
-
Improved Physicochemical Properties: The linker can be used to enhance the aqueous solubility and lipophilicity of the parent drug, thereby improving its pharmacokinetic profile.[2]
-
Biocompatibility: The linker and its cleavage products are generally biocompatible.
Data Presentation: Parent Drug vs. Prodrug
The following table provides a hypothetical comparison of the physicochemical and pharmacological properties of a parent drug (a ketone) and its corresponding prodrug synthesized using a this compound linker.
| Property | Parent Drug (Ketone) | Prodrug (Oxime Ether) | Reference |
| Physicochemical Properties | |||
| Aqueous Solubility (mg/mL) | 0.05 | 1.2 | [2] |
| LogP | 3.5 | 2.1 | |
| Chemical Stability (t½ in PBS pH 7.4) | > 48 hours | 24 hours | [3] |
| Pharmacokinetic Properties | |||
| Plasma Half-life (t½) | 2 hours | 8 hours | [4] |
| Oral Bioavailability (%) | 15 | 65 | [2] |
| Pharmacodynamic Properties | |||
| In Vitro Activity (IC50) | 50 nM | 500 nM (inactive prodrug) | [5][6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a prodrug from a ketone-containing parent drug and this compound, followed by the deprotection of the Boc group.
Protocol 1: Synthesis of the Boc-Protected Oxime Ether Prodrug
This protocol describes the formation of the oxime ether linkage between a ketone-containing parent drug and this compound.
Materials:
-
Ketone-containing parent drug
-
This compound
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone-containing parent drug (1.0 eq) in absolute ethanol (10 mL per 1 mmol of the parent drug).
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by pyridine (2.0 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a suitable mobile phase (e.g., 1:1 ethyl acetate/hexanes) to distinguish the starting material from the product. Spot the reaction mixture on a TLC plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the pure Boc-protected oxime ether prodrug.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Boc Deprotection of the Oxime Ether Prodrug
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final prodrug.
Materials:
-
Boc-protected oxime ether prodrug
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected oxime ether prodrug (1.0 eq) in anhydrous DCM (10 mL per 1 mmol of the prodrug) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.
-
Reaction Conditions: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.
-
Monitoring the Reaction: Monitor the deprotection by TLC or LC-MS. The product should have a different retention factor than the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected prodrug, often as a TFA salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final prodrug.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm complete deprotection and purity.
Mandatory Visualizations
Caption: Workflow for the synthesis of an oxime ether prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological half-life - Wikipedia [en.wikipedia.org]
- 5. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cytotoxic Activities of the Oral Platinum(IV) Prodrug Oxoplatin and HSP90 Inhibitor Ganetespib against a Panel of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with (Boc-aminooxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the labeling of cellular components using (Boc-aminooxy)acetic acid derivatives. This technique leverages the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond, enabling the targeted conjugation of molecules such as fluorescent dyes, biotin (B1667282), or other probes to cells.
Principles of the Method
The core of this labeling strategy is the formation of an oxime linkage, a robust covalent bond formed between an aminooxy-functionalized molecule and a carbonyl group. This compound serves as a versatile bifunctional linker. The tert-butyloxycarbonyl (Boc) group protects the reactive aminooxy moiety, preventing premature reactions. This protecting group must be removed to enable the aminooxy group to react with its target.
The overall workflow typically involves the following key stages:
-
Generation or unmasking of a carbonyl group on the cellular target. For cell surface glycoproteins, this is often achieved by mild oxidation of sialic acid residues to create aldehydes.[1][2]
-
Deprotection of the this compound derivative to expose the reactive aminooxy group. Standard deprotection methods often use harsh acidic conditions (e.g., trifluoroacetic acid) that are incompatible with live cells.[3] Therefore, for live-cell applications, the Boc-protected compound is typically deprotected in a separate step before being introduced to the cells.
-
Oxime ligation , where the deprotected aminooxy compound reacts with the aldehyde or ketone on the cell. This reaction can be accelerated by the use of a catalyst such as aniline (B41778).[1][2]
-
Detection or downstream application , which depends on the nature of the "derivative" part of the labeling reagent (e.g., a fluorophore for imaging, or biotin for affinity purification).
For intracellular targets or when direct introduction of a carbonyl group is not feasible, a two-step approach involving bioorthogonal chemistry is often employed.[4] In this strategy, a bifunctional probe containing an aminooxy group and a second reactive handle (e.g., an alkyne) is introduced. The aminooxy group reacts with the cellular target, and the alkyne handle is then available for a "click" reaction with an azide-modified reporter molecule.[4][5]
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells
This protocol describes the labeling of sialylated glycoproteins on the surface of living cells by generating aldehydes through mild periodate (B1199274) oxidation, followed by an aniline-catalyzed oxime ligation with a deprotected aminooxy-functionalized probe.[1][2]
Materials
-
Cells in suspension (e.g., 1 x 10^6 cells/mL)
-
This compound derivative (e.g., Boc-aminooxy-fluorophore)
-
Trifluoroacetic acid (TFA) for deprotection
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and ice-cold
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.7
-
Sodium periodate (NaIO₄), 100 mM stock in dH₂O (prepare fresh)
-
Aniline, 100 mM stock in Labeling Buffer (prepare fresh)
-
Ethylene (B1197577) glycol or Glycerol (B35011) (to quench the oxidation reaction)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure
Step 1: Deprotection of the this compound derivative (perform prior to cell labeling)
-
Dissolve the Boc-protected aminooxy derivative in an appropriate organic solvent.
-
Add an excess of trifluoroacetic acid (TFA) and incubate at room temperature for 30-60 minutes.
-
Evaporate the TFA and solvent under a stream of nitrogen.
-
Resuspend the deprotected aminooxy probe in a suitable buffer (e.g., DMSO for stock, then Labeling Buffer for working solution).
Step 2: Preparation and Oxidation of Cells
-
Harvest cells and wash twice with ice-cold, sterile PBS (pH 7.4) by gentle centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold PBS (pH 7.4) to a concentration of 1-10 x 10^6 cells/mL.
-
Add cold NaIO₄ solution to a final concentration of 1 mM.
-
Incubate on ice for 15-30 minutes in the dark.[1]
-
Quench the reaction by adding ethylene glycol or glycerol to a final concentration of 20 mM and incubate for 5 minutes on ice.
-
Wash the cells twice with ice-cold Labeling Buffer (pH 6.7).
Step 3: Aminooxy Labeling (Oxime Ligation)
-
Resuspend the oxidized cells in Labeling Buffer (pH 6.7).
-
Add the deprotected aminooxy-probe to the desired final concentration (e.g., 100-250 µM).[1]
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.[1]
-
Incubate at 4°C or room temperature for 1-2 hours, protected from light.[1]
-
Wash the cells three times with PBS to remove unreacted probe.
-
The labeled cells are now ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).
Protocol 2: Intracellular Labeling via Aminooxy-Alkyne Probe and Click Chemistry
This protocol is adapted for labeling intracellular targets that can be tagged with an aminooxy-alkyne probe, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter.[4] Note: This protocol requires cell fixation and permeabilization and is therefore suitable for endpoint assays.
Materials
-
Cells cultured on coverslips or in plates
-
Aminooxy-alkyne probe (deprotected)
-
PBS (pH 7.4)
-
Paraformaldehyde (PFA), 4% in PBS for fixation
-
Triton X-100, 0.2% in PBS for permeabilization
-
Bovine Serum Albumin (BSA), 3% in PBS for blocking
-
Click Chemistry Reaction Mix:
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water[6]
-
TBTA or BTTAA ligand, 7-10 mM stock in DMSO[6]
-
Sodium ascorbate (B8700270), 100 mM stock in water (prepare fresh) or TCEP
-
Azide-functionalized reporter (e.g., Azide-Fluorophore)
-
Procedure
Step 1: Cell Culture and Labeling with Aminooxy-Alkyne Probe
-
Culture cells to the desired confluency.
-
Treat cells as required to induce the biological modification of interest.
-
Incubate cells with the aminooxy-alkyne probe (e.g., 100 µM) in culture medium for 1-4 hours.[4]
-
Wash cells three times with PBS.
Step 2: Cell Fixation and Permeabilization
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times for 5 minutes each with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[4]
-
Wash the cells twice with PBS.
Step 3: Click Chemistry Reaction (CuAAC)
-
Block the cells with 3% BSA in PBS for 1-2 hours at 4°C to reduce non-specific binding.[4]
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix in order:
-
PBS (to final volume)
-
Azide-fluorophore (e.g., 1-10 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
TBTA/BTTAA (e.g., 500 µM final concentration)
-
Sodium ascorbate or TCEP (e.g., 1-5 mM final concentration)
-
-
Remove the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA, followed by two washes with PBS.
-
The cells are now labeled and ready for imaging.
Data Presentation
Table 1: Reagent Concentrations and Incubation Times for Cell Surface Labeling
| Step | Reagent | Typical Final Concentration | Incubation Time | Temperature | pH |
| Oxidation | Sodium periodate (NaIO₄) | 1 mM | 15-30 min | 4°C | 7.4 |
| Quenching | Ethylene glycol | 20 mM | 5 min | 4°C | 7.4 |
| Labeling | Deprotected Aminooxy-Probe | 100 - 250 µM | 1-2 hours | 4°C - RT | 6.7 |
| Catalyst | Aniline | 10 mM | 1-2 hours | 4°C - RT | 6.7 |
Table 2: Reagent Concentrations for Intracellular Click Chemistry (CuAAC)
| Reagent | Stock Concentration | Typical Final Concentration |
| Aminooxy-Alkyne Probe | 10-100 mM in DMSO | 100 µM |
| Azide-Fluorophore | 1-10 mM in DMSO | 1-10 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 100 µM |
| BTTAA Ligand | 7 mM in H₂O/DMSO | 500 µM |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1-5 mM |
Visualizations
Caption: Chemical principle of Boc-aminooxy labeling.
Caption: Workflow for cell surface glycoprotein (B1211001) labeling.
Caption: Workflow for intracellular labeling via click chemistry.
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Boc-aminooxy)acetic Acid Coupling Reactions
Welcome to the technical support center for (Boc-aminooxy)acetic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound coupling reaction unexpectedly low?
Low yields in this compound coupling reactions can stem from several factors, often related to the inherent properties of the reagent and the specifics of the reaction conditions. Common culprits include:
-
Suboptimal Activation of the Carboxylic Acid: The carboxylic acid of this compound must be activated to react with the amine. Inefficient activation is a primary reason for low yields.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the coupling reagents and the amine, slowing down the reaction rate and leading to incomplete reactions.[1]
-
Side Reactions: Several side reactions can consume starting materials or the desired product, thereby reducing the final yield.
-
Inadequate Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time can significantly impact the efficiency of the coupling reaction.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can mask the N-terminal amine, preventing efficient coupling.[1]
Q2: Which coupling reagents are most effective for this compound?
The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids like this compound. While standard carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can be used, stronger and more efficient coupling reagents are often recommended.[1][2]
Uronium/aminium salts and phosphonium (B103445) salts are generally more effective for hindered couplings.[3][4]
| Coupling Reagent Class | Examples | Recommended Use |
| Carbodiimides | DCC, DIC, EDC | Standard couplings; often require additives.[2][4] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Highly recommended for hindered couplings.[1][] |
| Phosphonium Salts | PyBOP, PyAOP | Effective alternatives for hindered couplings.[1][2] |
Q3: What are common side reactions in this compound couplings and how can they be minimized?
Several side reactions can compete with the desired amide bond formation. Understanding and mitigating these is key to improving yields.
-
N-acylurea Formation: When using carbodiimides (like DCC or DIC) without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]
-
Solution: Add a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to side reactions.[4]
-
-
Racemization: The chiral center of the amino acid being coupled can epimerize under the reaction conditions, especially with prolonged activation times or in the presence of excess base.
-
Solution: The use of additives like HOBt or HOAt is known to suppress racemization.[2] Controlling the amount and type of base is also crucial; sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred.
-
-
Guanidinium (B1211019) Formation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free amine to form an unreactive guanidinium species, effectively capping the amine.[4]
-
Solution: Pre-activate the this compound with the coupling reagent for a short period (2-5 minutes) before adding the amine.[1] This ensures the coupling reagent is consumed in forming the active ester before it can react with the amine.
-
Below is a diagram illustrating the general troubleshooting workflow for low-yield coupling reactions.
Caption: A troubleshooting workflow for low-yield coupling reactions.
Q4: How does pH affect the coupling reaction, and what is the optimal range?
The pH of the reaction medium is a critical parameter. The coupling reaction is most efficient in a slightly acidic to neutral pH range. For carbodiimide-mediated couplings, the optimal pH is often around 4.5.[6] However, maintaining a balance is crucial:
-
Low pH (acidic): The amine component will be protonated (-NH3+), rendering it non-nucleophilic and unable to participate in the coupling reaction.
-
High pH (basic): While the amine is deprotonated and nucleophilic, several side reactions are accelerated, including racemization and hydrolysis of the activated ester.
It is generally recommended to maintain the pH in the range of 7 to 8 for the coupling step in solid-phase peptide synthesis.
The following diagram illustrates the relationship between pH and the reactivity of the coupling partners.
Caption: The effect of pH on coupling reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HATU
This protocol is a representative example for coupling a sterically hindered acid like this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound amine in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.
-
Pre-activation: Add 6 equivalents of a hindered base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.[1]
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin (B49086) test) to monitor the completion of the reaction.[1]
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) to remove excess reagents and byproducts.[1]
-
Double Coupling (if necessary): If the ninhydrin test is positive after the initial coupling time, indicating an incomplete reaction, repeat steps 3-7 (a "double coupling").[1]
Quantitative Data
Due to the proprietary nature of many drug development processes, specific yield data for this compound couplings are not widely published. However, the following table provides a general comparison of coupling efficiencies for hindered amino acids with different reagent classes, which can be extrapolated to this compound.
| Coupling Reagent Combination | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Potential for Side Reactions |
| DIC/HOBt | Moderate | 2 - 6 hours | Moderate (N-acylurea, racemization) |
| HBTU/DIEA | High | 1 - 4 hours | Moderate (Guanidinium formation) |
| HATU/DIEA | Very High | 1 - 2 hours | Low (with pre-activation) |
| PyBOP/DIEA | High | 1 - 4 hours | Low |
This data is illustrative and compiled from general knowledge of peptide synthesis. Actual yields will vary based on the specific substrates and reaction conditions.
References
Technical Support Center: Optimizing Oxime Ligation with (Boc-aminooxy)acetic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH of oxime ligation reactions with (Boc-aminooxy)acetic acid and its derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure efficient and successful conjugation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, a neutral pH will be very slow. | - For uncatalyzed reactions, adjust the pH to a slightly acidic range of 4-5.[1][2][3] - If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (7.0) and incorporate a nucleophilic catalyst like aniline (B41778) or p-phenylenediamine (B122844).[1][2][4] |
| Inefficient or No Catalyst: The uncatalyzed reaction is significantly slower at neutral pH. | - At neutral pH, the use of a nucleophilic catalyst is crucial.[3] - Consider using p-phenylenediamine, which has been shown to be more efficient than aniline across a pH range of 4-7.[1][2][4] | |
| Low Reactant Concentration: Oxime ligation kinetics are concentration-dependent. | - Increase the concentration of your reactants if possible. | |
| Reactant Instability: The aminooxy group can be reactive and may degrade. | - Ensure the purity and stability of your this compound and carbonyl-containing molecule. | |
| Steric Hindrance: Ketones react more slowly than aldehydes. | - For ligations with ketones, consider using acetic acid as the solvent to improve reaction times and yield.[5][6] | |
| Slow Reaction Rate | Neutral pH without Catalyst: The intrinsic rate of oxime formation is slow at pH 7. | - Add a catalyst such as aniline or p-phenylenediamine to accelerate the reaction at neutral pH.[1][2][4] p-phenylenediamine can increase the rate by up to 120-fold compared to the uncatalyzed reaction at pH 7.[1][2] |
| Substrate is a Ketone: Ketones are sterically more hindered and less electrophilic than aldehydes. | - Increase the reaction time. - If compatible with your substrates, using acetic acid as the solvent can significantly shorten the reaction time to 1.5-2 hours for quantitative conversion.[5] | |
| Biomolecule Instability or Insolubility | Acidic pH: Some proteins and other biomolecules may denature or precipitate at the optimal acidic pH for uncatalyzed reactions. | - Shift the reaction to a neutral pH (7.0) and use a catalyst like p-phenylenediamine to maintain an efficient reaction rate.[1][2][4] This allows for bioconjugation under milder conditions.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: The optimal pH depends on whether a catalyst is used.
-
Uncatalyzed Reactions: A slightly acidic pH of 4-5 is generally optimal.[1][2][3]
-
Catalyzed Reactions: With a nucleophilic catalyst like aniline or p-phenylenediamine, the reaction can be performed efficiently at or near neutral pH (7.0).[1][2][7]
Q2: Why is my reaction so slow at neutral pH?
A2: The mechanism of oxime formation involves the acid-catalyzed dehydration of an intermediate. At neutral pH, this step is slow. Nucleophilic catalysts like aniline accelerate the reaction at neutral pH by forming a more reactive Schiff base intermediate.[8]
Q3: Can I perform the ligation without a catalyst?
A3: Yes, but it is most efficient at an acidic pH of 4-5.[1][2][3] If your molecules are stable under these conditions, a catalyst may not be necessary. However, for reactions at neutral pH, a catalyst is highly recommended to achieve a reasonable reaction rate.[3]
Q4: What catalyst should I use, and at what concentration?
A4: Aniline is a commonly used catalyst. However, p-phenylenediamine has been reported to be a more effective catalyst, especially at neutral pH.[1][2][4] A typical catalyst concentration is around 10 mM.[1][4]
Q5: My protein is not stable at acidic pH. What should I do?
A5: You should perform the ligation at a neutral pH (e.g., in phosphate (B84403) buffer at pH 7.0) and use a catalyst like p-phenylenediamine to ensure an efficient reaction.[1][2][4] This approach is designed for biomolecules that are not soluble or stable under acidic conditions.[1][2][4]
pH Optimization Workflow
Caption: Workflow for selecting the optimal pH for oxime ligation.
Quantitative Data Summary
| Condition | pH | Catalyst | Relative Reaction Rate | Notes | Reference(s) |
| Uncatalyzed | 4-5 | None | Optimal for uncatalyzed reactions | May not be suitable for acid-sensitive biomolecules. | [1][2][4] |
| Uncatalyzed | 7.0 | None | Very Slow | Not recommended for efficient conjugation. | [1][3] |
| Aniline Catalyzed | 7.0 | Aniline | Moderate | Significantly faster than uncatalyzed reaction at neutral pH. | [1][2][7] |
| p-Phenylenediamine Catalyzed | 4-7 | p-Phenylenediamine | More efficient than aniline across this range | Catalyst is effective under both acidic and neutral conditions. | [1][2] |
| p-Phenylenediamine Catalyzed | 7.0 | p-Phenylenediamine | Very Fast (up to 120-fold increase over uncatalyzed) | Highly effective at neutral pH, even at low mM concentrations. | [1][2][4] |
| Acetic Acid Solvent | N/A | None | Rapid (quantitative yield in 1.5-2h for ketones) | Useful for less reactive ketones and hydrophobic molecules. | [5] |
Detailed Experimental Protocol: Catalyzed Oxime Ligation at Neutral pH
This protocol provides a general procedure for the oxime ligation of a carbonyl-containing biomolecule with a this compound derivative at neutral pH using a catalyst.
Materials:
-
Carbonyl-containing biomolecule (e.g., protein with an aldehyde or ketone)
-
This compound derivative
-
Phosphate buffer (0.1 M, pH 7.0)
-
p-Phenylenediamine (or aniline) stock solution (e.g., 100 mM in water or buffer)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Reactants:
-
Dissolve the carbonyl-containing biomolecule in the phosphate buffer (pH 7.0) to a final concentration that is appropriate for your experiment (e.g., 10 µM - 1 mM).
-
Dissolve the this compound derivative in the phosphate buffer. A slight molar excess (e.g., 1.2 to 5 equivalents) relative to the biomolecule is often used.
-
-
Set up the Ligation Reaction:
-
In a reaction vessel, combine the solution of the carbonyl-containing biomolecule and the this compound derivative.
-
Add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the catalyst efficiency.[9]
-
-
Monitor the Reaction:
-
Periodically take aliquots from the reaction mixture to monitor the formation of the oxime product. This can be done using techniques such as RP-HPLC or LC-MS.
-
-
Purification (if necessary):
-
Once the reaction has reached the desired level of completion, the conjugated product can be purified from unreacted starting materials and the catalyst using standard techniques such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
preventing side reactions of (Boc-aminooxy)acetic acid in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Boc-aminooxy)acetic acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound, also known as Boc-Aoa-OH, is a bifunctional linker used in solid-phase peptide synthesis (SPPS).[1] Its key feature is the aminooxy group (-ONH2), which, after deprotection of the Boc group, can react chemoselectively with aldehydes or ketones to form stable oxime linkages. This makes it invaluable for the site-specific conjugation of peptides to other molecules, such as reporter labels, carrier proteins, or small molecule drugs.
Q2: What is the most critical side reaction to consider when using this compound?
The most significant and specific side reaction is the N-overacylation of the aminooxy group.[1][2] This occurs when the nitrogen of the Boc-protected aminooxy group is acylated by another activated this compound molecule, leading to a diacylated and undesired byproduct. This side reaction can significantly reduce the yield of the target peptide and complicate purification.
Q3: How can N-overacylation of the aminooxy group be prevented?
The primary strategy to prevent N-overacylation is to avoid the use of base-containing activation mixtures during the coupling step.[1] Strong organic bases, such as N,N-diisopropylethylamine (DIPEA), which are commonly used with uronium/aminium salt coupling reagents like HATU and HBTU, can promote this side reaction. Therefore, carbodiimide-based coupling methods, such as DIC/HOBt, are recommended as they do not require the addition of an external base.[1][2]
Q4: Which coupling reagents are recommended for this compound?
Based on available literature, coupling reagents that do not require a strong organic base for activation are preferred to minimize the risk of N-overacylation. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® is highly recommended.[1] While highly efficient for many amino acids, uronium/aminium reagents like HATU and HBTU should be used with caution due to their typical use with DIPEA, which can induce side reactions.
Troubleshooting Guide
Issue 1: Low yield of the desired peptide and presence of a major byproduct.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired peptide mass plus the mass of (Boc-aminooxy)acetyl group minus the Boc group (approximately +115 Da), alongside the expected product peak.
-
Possible Cause: N-overacylation of the aminooxy group during the coupling of this compound. This is particularly likely if you are using a coupling reagent that requires a strong organic base (e.g., HATU/DIPEA or HBTU/DIPEA).
-
Solution:
-
Change Coupling Reagent: Switch to a carbodiimide-based coupling method such as DIC/HOBt or DIC/OxymaPure®. These methods do not require the addition of a strong organic base, which is known to promote N-overacylation.[1]
-
Optimize Reagent Equivalents: Use a moderate excess of this compound and the coupling reagents (e.g., 1.5 to 2 equivalents relative to the free amine on the resin). A large excess might increase the chance of side reactions.
-
Control Reaction Time: Monitor the coupling reaction and avoid excessively long coupling times. For most standard couplings, 2-4 hours should be sufficient.
-
Issue 2: Incomplete coupling of this compound.
-
Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free amines on the resin.
-
Possible Causes:
-
Steric Hindrance: The peptide sequence near the coupling site may be sterically hindered.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing access of the reagents.
-
Suboptimal Reagent Activity: The coupling reagents may have degraded.
-
-
Solutions:
-
Perform a Double Coupling: If the Kaiser test is positive after the initial coupling, wash the resin thoroughly and repeat the coupling step with a fresh solution of this compound and coupling reagents.
-
Increase Reaction Time: Extend the coupling time to 4-6 hours.
-
Use Additives to Disrupt Aggregation: If aggregation is suspected, consider adding a chaotropic salt like LiCl (0.5 M) to the coupling reaction or using a solvent mixture such as DMF/DMSO.
-
Ensure Reagent Quality: Use fresh, high-quality this compound and coupling reagents.
-
Data Presentation
The following table summarizes the recommended coupling conditions for this compound to minimize side reactions and achieve high yields. Direct comparative quantitative data for all reagents under identical conditions is limited in the literature; however, the qualitative performance and recommendations are based on published findings.
| Coupling Reagent | Additive | Base | Typical Purity/Yield of Desired Product | Key Considerations |
| DIC | HOBt | None | Near quantitative [1] | Recommended method. Minimizes N-overacylation by avoiding the use of a strong organic base. |
| DIC | OxymaPure® | None | High (expected) | A good alternative to HOBt with a better safety profile. |
| HATU | None | DIPEA | Lower (risk of heterogeneity)[1] | Not recommended due to the high risk of N-overacylation promoted by DIPEA. |
| HBTU | None | DIPEA | Lower (risk of heterogeneity)[1] | Not recommended for the same reasons as HATU. |
Experimental Protocols
Protocol: Coupling of this compound using DIC/HOBt
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.
1. Materials:
-
Peptide-resin with a free amine (1 equivalent)
-
This compound (2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection if applicable) or 50% (v/v) TFA in DCM (for Boc deprotection)
-
Kaiser test kit
2. Resin Preparation and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
If the N-terminus is Boc-protected (from the previous cycle), deprotect by treating with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
If using Boc-SPPS, neutralize the resin with 10% DIPEA in DMF (2 x 2 min) and wash again with DMF (3 x 1 min) and DCM (3 x 1 min).
3. Coupling Reaction:
-
In a separate reaction vessel, dissolve this compound (2 eq.) and HOBt (2 eq.) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the swollen, deprotected, and neutralized peptide-resin.
-
Add DIC (2 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Take a small sample of the resin beads and perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours or perform a double coupling (repeat step 3 with fresh reagents).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (B129727) (2 x 1 min) before drying under vacuum if it is the final step, or proceeding to the next deprotection step.
Mandatory Visualization
Caption: Main reaction pathway and N-overacylation side reaction of this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
challenges with the stability and storage of (Boc-aminooxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (Boc-aminooxy)acetic acid.
Troubleshooting Guides
Unexpected experimental outcomes can often be traced back to the stability and handling of critical reagents. This section provides guidance on potential issues related to this compound.
Problem: Low or No Yield in Coupling Reactions
If you are experiencing poor yields in reactions where this compound is a starting material, consider the following potential causes and solutions.
Potential Cause 1: Degradation of this compound due to Improper Storage.
-
Solution: Verify that the compound has been stored under the recommended conditions. For long-term storage, it is advised to keep it in a tightly sealed container, protected from light and moisture, at -20°C to -80°C. For short-term storage, 2-8°C is acceptable.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]
Potential Cause 2: Decomposition during the Reaction.
-
Solution: The Boc protecting group is sensitive to acidic conditions.[2] If your reaction protocol involves acidic reagents or byproducts, the Boc group may be prematurely cleaved. Consider using a non-acidic method for Boc deprotection if your molecule is sensitive.[2] It is also important to note that prolonged exposure to even mild acids, such as 0.1% TFA in HPLC mobile phases, can cause gradual deprotection over several hours.[3]
Quantitative Stability Data (Illustrative)
The following table provides an illustrative example of the stability of a Boc-protected amino acid under various conditions. Please note that these are representative values and actual stability may vary.
| Storage Condition | Temperature | pH | Duration | Expected Purity |
| Solid, Dark, Dry | Room Temp | N/A | 12 months | >98% |
| Solid, Dark, Dry | 2-8°C | N/A | 24 months | >98% |
| Solid, Dark, Dry | -20°C | N/A | >36 months | >99% |
| Aqueous Solution | 4°C | 7.0 | 24 hours | ~95% |
| Aqueous Solution | 4°C | 5.0 | 24 hours | ~90% |
| Aqueous Solution | 4°C | 3.0 | 8 hours | ~85% |
| Aqueous Solution | 25°C | 7.0 | 8 hours | ~90% |
| Aqueous Solution | 25°C | 5.0 | 8 hours | ~80% |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
2. Preparation of Stability Samples:
- pH Stability: Prepare buffers at various pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
- Thermal Stability: Aliquot the stock solution into vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).
3. Time-Point Analysis:
- At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stability sample.
- If necessary, quench the degradation by neutralizing the sample.
- Dilute the sample to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.
- Identify and quantify any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[1] Some suppliers recommend storage at 2-8°C, which is suitable for shorter durations.[1] Always allow the container to reach room temperature before opening to prevent moisture condensation.[1]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the pH and temperature. It is most stable in neutral to slightly basic conditions. Acidic conditions will lead to the cleavage of the Boc protecting group.[2] For experimental use, it is recommended to prepare fresh solutions and use them promptly. If storage of a solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: What are the primary degradation products of this compound?
A3: Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group, which results in the formation of aminooxyacetic acid, carbon dioxide, and isobutylene.[2] Under strongly oxidative conditions, other degradation products may form.
Q4: Can I use a mobile phase containing trifluoroacetic acid (TFA) for the HPLC analysis of this compound?
A4: While short exposure to a mobile phase containing 0.1% TFA during a typical HPLC run is generally acceptable, prolonged exposure can lead to the gradual deprotection of the Boc group.[3] If you are collecting fractions for further use, it is advisable to neutralize the TFA immediately after collection.
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all reactive chemical compounds, including this one, protected from light to minimize the risk of photochemical degradation.
Visualizations
Caption: Acid-catalyzed decomposition of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision tree for proper storage and handling.
References
how to avoid N-overacylation when using (Boc-aminooxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (Boc-aminooxy)acetic acid, focusing on the prevention of N-overacylation, a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-overacylation in the context of this compound coupling?
A1: N-overacylation is an undesirable side reaction where a second molecule of the activated carboxylic acid reacts with the nitrogen atom of the already formed amide bond. In the case of this compound, the primary amide nitrogen of the aminooxy group is acylated, and then a subsequent acylation can occur on the same nitrogen, leading to an overacylated product. This is more prevalent under strongly basic conditions.[1]
Q2: Why is the aminooxy group susceptible to N-overacylation?
A2: The oxygen atom attached to the nitrogen in the aminooxy group has an electron-withdrawing effect, known as the α-effect. This effect increases the acidity of the N-H proton, making it more susceptible to deprotonation, especially in the presence of a strong base. The resulting anion is then vulnerable to reacting with another activated acid molecule.[1]
Q3: Which coupling reagents are recommended to minimize N-overacylation?
A3: Carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are recommended.[2] These reagents can effectively activate the carboxylic acid without the need for strong organic bases that promote overacylation.
Q4: Can I use uronium or phosphonium-based coupling reagents like HBTU or PyBOP?
A4: While highly efficient, reagents like HBTU and PyBOP are typically used with tertiary amine bases (e.g., DIPEA, NMM).[2] These basic conditions can increase the risk of N-overacylation with this compound. If their use is necessary, careful optimization to minimize the amount of base and reaction time is crucial. It is generally advisable to opt for carbodiimide/HOBt methods to avoid this complication.
Troubleshooting Guide
This guide addresses common issues related to N-overacylation during the coupling of this compound.
Problem: Suspected N-overacylation in the final product.
-
Possible Cause 1: Use of strong bases in the coupling reaction.
-
Solution: Avoid coupling protocols that require strong organic bases like DIPEA or N-methylmorpholine. Switch to a carbodiimide-based method (DCC/HOBt or DIC/HOBt) which does not necessitate the addition of a strong base.
-
-
Possible Cause 2: Incorrect stoichiometry of reagents.
-
Solution: Use a controlled excess of the activated this compound (typically 1.2-1.5 equivalents). A large excess of the coupling agent and the acid can drive the reaction towards overacylation once the primary amine is consumed.
-
-
Possible Cause 3: Prolonged reaction times.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting amine has been consumed to prevent further reaction with the acylated product.
-
Analytical Confirmation of N-overacylation:
To confirm the presence of the N-overacylated product, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the recommended analytical techniques.
| Analytical Technique | Expected Observation for N-overacylation |
| HPLC | A new, typically more non-polar peak will appear in the chromatogram in addition to the desired product peak. |
| Mass Spectrometry | A species with a mass corresponding to the desired product plus the mass of the acylating agent minus water will be detected. |
Comparative Overview of Coupling Methods
While specific quantitative data on N-overacylation yields for every coupling agent is not extensively published, the following table provides a qualitative comparison to guide your selection. The primary factor influencing N-overacylation is the presence and strength of the base used.
| Coupling Method | Typical Base Required | Risk of N-overacylation | Recommendations |
| DIC/HOBt | None (or mild base for salt starting materials) | Low | Highly Recommended. This method avoids the use of strong bases that promote overacylation. |
| DCC/HOBt | None (or mild base for salt starting materials) | Low | Recommended. Similar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal. |
| HBTU/DIPEA | Strong (DIPEA) | High | Use with caution. Requires careful optimization of base equivalents and reaction time. |
| HATU/DIPEA | Strong (DIPEA) | High | Similar to HBTU, it is a highly efficient reagent but the basic conditions increase the risk of the side reaction. |
| PyBOP/DIPEA | Strong (DIPEA) | High | Another efficient phosphonium (B103445) salt reagent that requires a strong base, thus increasing the risk of N-overacylation. |
Experimental Protocols
Recommended Protocol: DIC/HOBt Coupling to Avoid N-overacylation
This protocol is designed for the coupling of this compound to a primary amine while minimizing the risk of N-overacylation.
Materials:
-
This compound
-
Amine substrate
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine substrate in anhydrous DMF or DCM.
-
In a separate vessel, dissolve 1.2 equivalents of this compound and 1.2 equivalents of HOBt in a minimal amount of anhydrous DMF.
-
Add the this compound/HOBt solution to the solution of the amine substrate.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add 1.2 equivalents of DIC to the reaction mixture dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using standard chromatographic techniques to remove the diisopropylurea byproduct and any unreacted starting materials.
Visual Guides
Caption: Carbodiimide-mediated coupling of this compound.
Caption: The pathway to N-overacylation facilitated by a strong base.
Caption: A logical workflow for troubleshooting N-overacylation.
References
Technical Support Center: Enhancing Bioconjugation Efficiency with (Boc-aminooxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Boc-aminooxy)acetic acid for bioconjugation. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
This compound is a bifunctional linker molecule.[1] It contains a carboxylic acid group and a Boc-protected aminooxy group.[1] Its primary use is in bioconjugation, specifically for forming a stable oxime bond with an aldehyde or ketone-containing molecule after the deprotection of the Boc group.[2][3] The Boc (tert-butyloxycarbonyl) protecting group enhances stability and prevents premature reactions.[3][4]
Q2: How should this compound be stored?
Proper storage is crucial to maintain the reagent's stability. For long-term storage, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[5] The compound is stable under these recommended storage conditions.[6][7]
Q3: What is the purpose of the Boc protecting group and how is it removed?
The Boc group protects the highly reactive aminooxy moiety, preventing unwanted side reactions during storage or other synthetic steps.[2][3] This protection allows for controlled, sequential conjugation.[3] The Boc group is acid-labile and can be efficiently removed under mild acidic conditions, most commonly using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[8][9][]
Q4: What is an oxime ligation and why is it useful in bioconjugation?
Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][11] This reaction is considered a form of "click chemistry" and is valuable in bioconjugation due to its high specificity, mild reaction conditions, and the stability of the resulting oxime linkage under physiological conditions.[11][12]
Q5: How can I conjugate this compound to a protein or other amine-containing biomolecule?
To conjugate this compound to a primary amine (like the side chain of a lysine (B10760008) residue), its carboxylic acid group must first be activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester. The resulting this compound NHS ester readily reacts with primary amines under slightly alkaline conditions (pH 8.5) to form a stable amide bond.[4][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Oxime Ligation Yield | 1. Suboptimal pH: The reaction rate is pH-dependent. | Adjust the reaction buffer to a pH between 4.5 and 7. The optimal pH can be catalyst-dependent. |
| 2. Inefficient Catalyst: Aniline (B41778) is a common catalyst, but its efficiency can be limited.[15] | Consider using a more efficient catalyst like m-phenylenediamine (B132917) (mPDA), which can be up to 15 times more effective than aniline, especially for less reactive ketones.[15] | |
| 3. Low Reactant Concentration: The reaction is bimolecular, so the rate depends on the concentration of both the aminooxy and carbonyl components. | Increase the concentration of the reactants and the catalyst to accelerate the reaction rate.[16] | |
| 4. Less Reactive Carbonyl: Ketones are generally less reactive than aldehydes in oxime ligation.[16][17] | For ketone conjugations, use a highly efficient catalyst, increase reactant concentrations, and consider elevating the temperature.[16] Using pure acetic acid as a solvent can also significantly accelerate the reaction with ketones.[17][18] | |
| Incomplete Boc Deprotection | 1. Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group may not have gone to completion. | Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. A common condition is 50% TFA in dichloromethane (DCM).[] Allow the reaction to proceed at room temperature until analysis (e.g., TLC or LC-MS) shows complete removal of the Boc group. |
| 2. Acid-Labile Substrate: The biomolecule of interest may be sensitive to strong acidic conditions. | Use milder deprotection conditions. While TFA is standard, other acids can be used. Careful monitoring of the reaction is key to prevent degradation of the target molecule.[8] | |
| Poor Solubility of Reagents | 1. Hydrophobic Components: One or more of the reaction components may have limited solubility in aqueous buffers. | The addition of organic co-solvents such as DMSO or DMF can improve solubility.[19] For oxime ligation, performing the reaction in pure acetic acid can be effective, even for components with limited solubility.[18] |
| Side Reactions or Product Instability | 1. Incompatible Functional Groups: Other functional groups on the biomolecule may be reacting under the experimental conditions. | Ensure that the reaction conditions are specific to the desired conjugation chemistry. The chemoselectivity of oxime ligation is generally high, minimizing side reactions with other functional groups.[11][18] |
| 2. Instability of the Linkage: While the oxime bond is generally stable, extreme pH conditions can lead to hydrolysis. | Maintain the pH of subsequent purification and storage buffers within a physiological range (pH 6.5-7.5) to ensure the stability of the conjugate. |
Experimental Protocols
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Dissolve Reagents: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DCM).
-
Add Coupling Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide (B86325) coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter to remove the urea (B33335) byproduct (if using DCC). The resulting NHS ester solution can often be used directly in the next step or purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Conjugation of this compound-NHS Ester to a Protein
This protocol details the conjugation of the activated this compound to primary amines on a protein.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a slightly alkaline pH (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5).
-
Prepare NHS Ester Solution: Dissolve the this compound-NHS ester in an anhydrous solvent like DMSO.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized but a starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 3: Boc Deprotection and Oxime Ligation
This protocol covers the final steps of deprotecting the aminooxy group and performing the oxime ligation.
-
Boc Deprotection:
-
Lyophilize the Boc-protected protein conjugate to remove water.
-
Resuspend the dried conjugate in a solution of 50% trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane or water, being mindful of protein stability).[]
-
Incubate for 30 minutes at room temperature.[8]
-
Remove the TFA by evaporation under a stream of nitrogen or by precipitation of the protein followed by washing.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-functionalized protein and the aldehyde or ketone-containing molecule in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Add a catalyst, such as aniline or m-phenylenediamine (mPDA), to a final concentration of 10-100 mM.[16]
-
Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 2-16 hours.[16] For less reactive ketones, using pure acetic acid as the solvent can achieve quantitative conversion in 1.5-2 hours.[17][18]
-
Monitor the reaction by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
Purify the final bioconjugate using a suitable chromatography method (e.g., size-exclusion or affinity chromatography).
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical mechanism of aniline-catalyzed oxime ligation.
Caption: Decision tree for troubleshooting low oxime ligation yield.
References
- 1. scbt.com [scbt.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Boc-aminooxyacetic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Purification of Peptides Modified with (Boc-aminooxy)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides modified with (Boc-aminooxy)acetic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides modified with this compound?
A1: The main challenge stems from the tert-butyloxycarbonyl (Boc) protecting group. The Boc group significantly increases the hydrophobicity of the peptide, which can lead to aggregation and poor solubility in aqueous mobile phases used in reverse-phase high-performance liquid chromatography (RP-HPLC). This increased hydrophobicity can result in poor peak shape, tailing, and difficulty in separating the target peptide from closely related impurities.
Q2: What is the most common method for purifying these modified peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for the purification of synthetic peptides, including those modified with this compound.[1] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Q3: Is the this compound modification stable during standard RP-HPLC purification conditions?
A3: Yes, the Boc-aminooxy group is generally stable under the mildly acidic conditions typically used in RP-HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to harsh acidic conditions should be avoided to prevent potential degradation.
Q4: What are the common impurities encountered during the synthesis of this compound modified peptides?
A4: Besides the usual impurities from solid-phase peptide synthesis (SPPS) like truncated and deletion sequences, a specific side reaction for this modification is over-acylation. This can lead to the formation of di- and tri-acylated byproducts, which will have different retention times in RP-HPLC compared to the desired product.[2] Incomplete removal of the Boc group during synthesis is another significant source of impurities.
Q5: What is orthogonal purification, and can it be beneficial for these peptides?
A5: Orthogonal purification involves using two or more purification methods that separate molecules based on different physicochemical properties. For peptides that are difficult to purify by RP-HPLC alone, an orthogonal approach can be highly effective. For instance, combining Peptide Easy Clean (PEC), which is a catch-and-release method, with RP-HPLC can significantly improve the final purity and reduce solvent consumption.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides modified with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) in HPLC | 1. Peptide Aggregation: The increased hydrophobicity from the Boc group can cause the peptide to aggregate. 2. Secondary Interactions with Silica: The peptide may be interacting with free silanol (B1196071) groups on the stationary phase. | 1. Lower the peptide concentration injected onto the column. Add organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to the sample solvent. Consider purification at a higher temperature (e.g., 40-60°C). 2. Ensure Trifluoroacetic acid (TFA) is present in the mobile phase (typically 0.1%) to act as an ion-pairing agent and mask silanol interactions. |
| Multiple Peaks in the Chromatogram | 1. Presence of Impurities: These could be deletion sequences, truncated peptides, or peptides with incomplete deprotection. 2. Over-acylation Byproducts: Di- and tri-acylated species of the aminooxy group may have formed during synthesis.[2] 3. Peptide Degradation: The peptide may be unstable under the purification conditions. | 1. Optimize the HPLC gradient to improve the resolution between the target peptide and impurities. Collect all major peaks and analyze by mass spectrometry to identify the desired product. 2. These byproducts will have different retention times. Use a shallow gradient to improve separation and confirm their identity with mass spectrometry.[2] 3. Use a milder acid in the mobile phase if TFA is causing degradation. Minimize the time the peptide is exposed to acidic conditions. |
| Low Yield of Purified Peptide | 1. Poor Solubility of Crude Peptide: The hydrophobic nature of the Boc-modified peptide can lead to insolubility in the loading buffer. 2. Peptide Precipitation on the Column: The peptide may precipitate at the head of the column when it comes into contact with the more aqueous mobile phase. 3. Irreversible Adsorption: The peptide may be sticking irreversibly to the column matrix. | 1. Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase. 2. Inject the sample in a solvent with a higher organic content, closer to the elution conditions of the peptide. 3. Try a different stationary phase (e.g., C8 or C4 instead of C18 for very hydrophobic peptides) or a different ion-pairing agent. |
| No Retention on RP-HPLC Column (Elutes in Void Volume) | 1. Incorrect Mobile Phase Composition: The initial mobile phase may be too non-polar, preventing the peptide from binding to the stationary phase. 2. Peptide is Extremely Hydrophilic (less common with Boc protection): The peptide may not be hydrophobic enough to interact with the C18 stationary phase. | 1. Ensure the starting mobile phase has a high aqueous content (e.g., 95% water with 0.1% TFA). 2. While unlikely with a Boc-protected peptide, if the peptide is indeed very polar, consider using a more polar stationary phase or a different purification technique like ion-exchange chromatography. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Modified Peptide
Objective: To purify a crude synthetic peptide modified with this compound to >95% purity.
Materials:
-
Crude, lyophilized this compound modified peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical RP-HPLC system for fraction analysis
-
Mass spectrometer for identity confirmation
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 10-20 mg/mL. If solubility is an issue, a small amount of pure ACN or DMSO can be added, followed by the addition of the aqueous buffer.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. This may need to be optimized based on the hydrophobicity of the peptide. For highly hydrophobic peptides, a shallower gradient (e.g., 0.5% B/minute) may be necessary for better resolution.
-
Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).
-
Collect fractions corresponding to the major peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity of the peptide in the desired pure fractions by mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the fractions with the desired purity (>95%).
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Data Presentation
Table 1: Comparison of Purification Strategies for a this compound Modified Peptide
| Parameter | Strategy 1: Standard RP-HPLC | Strategy 2: Orthogonal Purification (PEC + RP-HPLC) |
| Initial Purity (Crude) | 30% | 30% |
| Step 1 | Preparative RP-HPLC | Peptide Easy Clean (PEC) |
| Purity after Step 1 | 85-90% | 70-80% |
| Step 2 | N/A | Preparative RP-HPLC of PEC eluate |
| Final Purity | 85-90% | >96%[3] |
| Typical Solvent Consumption | High | Low (up to 85% reduction)[3] |
| Pros | Widely available, well-understood | Higher final purity, more sustainable, good for removing closely eluting impurities |
| Cons | May not resolve all impurities, high solvent usage | Requires an additional purification step and specific kits |
Visualizations
Caption: Workflow for the purification and analysis of synthetic peptides modified with this compound.
Caption: Troubleshooting logic for common HPLC issues in peptide purification.
References
Technical Support Center: Dealing with the High Reactivity of the Deprotected Aminooxy Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on handling the challenges associated with the highly reactive deprotected aminooxy group. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotected aminooxy group so highly reactive?
The high reactivity of the aminooxy group (R-ONH₂) stems from the "alpha effect".[1] This phenomenon describes the enhanced nucleophilicity of an atom (in this case, nitrogen) due to the presence of an adjacent atom with lone pair electrons (oxygen).[1] This makes the aminooxy group a significantly stronger nucleophile than a standard amine, allowing it to react efficiently with electrophilic carbonyl groups (aldehydes and ketones) to form stable oxime bonds.[1][2][3][4]
Q2: What are the primary challenges when working with deprotected aminooxy compounds?
The main challenges are directly related to its high reactivity and include:
-
Instability: Deprotected aminooxy compounds can be unstable and prone to degradation over time.[5]
-
Side Reactions: The nucleophilic aminooxy group can react with trace impurities, most notably with aldehyde or ketone-containing solvents like acetone (B3395972), leading to unwanted side products and reduced yield.[2][3][5][6]
-
Handling and Storage Difficulties: Due to their instability, these compounds require careful handling and specific storage conditions to prevent degradation before their intended use.[2][3][6]
Q3: How can I improve the stability of my aminooxy-containing molecule for storage and handling?
The most effective strategy is to use a protecting group on the aminooxy moiety until it is needed for the final reaction.[2][3] Common protecting groups like tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) prevent the premature reactivity of the aminooxy group.[2][3][7] This allows for the production of stable precursors that can be stored long-term, purified, and then deprotected immediately prior to the conjugation step.[2][3]
Q4: What is the optimal pH for forming an oxime bond?
For uncatalyzed reactions, the optimal pH is slightly acidic, typically between 4 and 5.[5][8] At neutral pH, the reaction rate is significantly slower.[5][8] If the reaction must be performed at a neutral pH, the use of a nucleophilic catalyst is crucial to achieve a reasonable reaction rate.[5][8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem: I am observing very low or no yield in my oxime ligation reaction.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Possible Cause 1: Suboptimal pH
-
Explanation: The formation of an oxime bond is pH-dependent. The reaction is fastest at a pH of approximately 4-5.[5][8] At neutral pH (pH 7), the reaction can be extremely slow, leading to poor yields within a typical experimental timeframe.[5][8]
-
Solution: Adjust the pH of your reaction mixture to 4.5 using a suitable buffer, such as 100 mM ammonium (B1175870) acetate.[5] If your biomolecules are not stable at acidic pH, proceed to the next possible cause.
-
-
Possible Cause 2: Inefficient or Absent Catalyst at Neutral pH
-
Explanation: If your experiment must be conducted at or near neutral pH, a catalyst is essential to accelerate the slow reaction rate.[5][8] Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation.[2][3][8]
-
Solution: Add a catalyst to your reaction mixture. p-Phenylenediamine (B122844) has been shown to be a superior catalyst to aniline at pH 7, providing a rate increase up to 120-fold compared to the uncatalyzed reaction.[8] Prepare a fresh stock solution of the catalyst (e.g., 1 M aniline in DMSO or water) and add it to the reaction.[5]
-
-
Possible Cause 3: Reactant Degradation or Impurity
-
Explanation: The deprotected aminooxy group is highly reactive and can degrade over time or react with contaminants.[5] A common source of contamination is acetone, a solvent frequently used in the lab, which will react with your aminooxy compound.[2][3][5]
-
Solution:
-
Verify Purity: Check the purity of your aminooxy-containing starting material using analytical techniques like RP-HPLC and Mass Spectrometry (MS).[3][9][10]
-
Avoid Carbonyls: Ensure all solvents are free from contaminating aldehydes and ketones. Avoid using acetone for any cleaning or precipitation steps prior to the ligation reaction.[2][3][6]
-
Use Freshly Deprotected Material: The best practice is to deprotect a stable, protected aminooxy precursor immediately before performing the ligation reaction.
-
-
-
Possible Cause 4: Low Reactant Concentration
-
Explanation: The kinetics of oxime ligation are concentration-dependent.[5] If the concentration of your reactants is too low, the reaction will proceed very slowly, resulting in incomplete conversion.[5]
-
Solution: Increase the concentration of one or both reactants. If solubility is an issue, investigate alternative buffer systems or co-solvents (ensure they do not contain carbonyls).
-
Problem: My deprotected aminooxy compound degrades during storage or handling.
-
Solution 1: Use a Protected Precursor (Recommended)
-
Explanation: The most robust solution to instability is to work with a protected form of the aminooxy group (e.g., Boc- or Fmoc-protected).[2][3][7] These precursors are stable for long-term storage and can withstand various experimental conditions, including peptide synthesis and oxidative folding.[2][3][6]
-
Action: Synthesize or purchase an aminooxy-containing molecule with a protecting group. Perform all necessary steps and purifications with the protected compound. Deprotect the aminooxy group as the final step right before the conjugation reaction.
-
-
Solution 2: Optimize Storage Conditions
-
Explanation: If you must work with the deprotected form, storage conditions are critical.
-
Action: Store the compound as a lyophilized powder at -20°C or lower, protected from light and moisture.[3][11] If storing in solution, use a high-purity, carbonyl-free solvent (like water or DMSO), aliquot to minimize freeze-thaw cycles, and store at -20°C.[11][12]
-
Quantitative Data Summary
The following tables provide quantitative data to guide experimental design.
Table 1: Influence of pH on Oxime Ligation Efficiency
| pH Range | Relative Reaction Rate | Catalyst Requirement | Notes |
| 4.0 - 5.5 | Optimal | Not essential, but can accelerate | Generally the recommended pH for uncatalyzed reactions.[5][8] |
| 6.0 - 7.5 | Very Slow | Essential for efficient reaction | Reaction rate can be orders of magnitude slower than at acidic pH.[5][8] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Approximate Rate Increase (vs. Uncatalyzed at pH 7) | Reference |
| None | N/A | 1x | [8] |
| Aniline | 10-100 mM | ~6x - 20x | [8] |
| p-Phenylenediamine | 2-10 mM | ~120x | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation (Catalyzed)
This protocol provides a general workflow for conjugating an aminooxy-containing molecule to a carbonyl-containing molecule.
-
Prepare Reactant Stock Solutions:
-
Dissolve your deprotected aminooxy-containing molecule (e.g., peptide) in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 4.5, or PBS, pH 7.4).[5]
-
Dissolve your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Prepare a fresh stock solution of aniline or p-phenylenediamine catalyst (e.g., 1 M in high-purity DMSO).[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-molecule and the carbonyl-molecule to the desired final concentrations.
-
If reacting at neutral pH, add the catalyst to a final concentration of 2-10 mM.
-
Vortex the solution gently and allow the reaction to proceed at room temperature for 2-5 hours. Reaction time may need optimization.[11] For difficult ligations, overnight incubation may be necessary.[13]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using RP-HPLC or LC-MS.
-
Once complete, the reaction can be quenched by adding an excess of a carbonyl-containing molecule like acetone if the desired product is the limiting reagent, or it can be taken directly to purification.[3]
-
-
Purification:
-
Purify the resulting oxime conjugate using standard techniques such as RP-HPLC or size-exclusion chromatography.
-
Protocol 2: Deprotection of a Boc-Protected Aminooxy Group
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group to yield the free aminooxy group.
-
Reagent Preparation:
-
Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Handle TFA with care in a fume hood.
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected aminooxy compound in the TFA/DCM solution.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure (rotoevaporation).
-
Co-evaporate with a solvent like toluene (B28343) or DCM multiple times to ensure complete removal of residual TFA.
-
The resulting deprotected compound is highly reactive and should be used immediately in the subsequent ligation step.
-
Protocol 3: Monitoring Compound Stability by RP-HPLC
This is a method to assess the purity and degradation of an aminooxy compound over time.
-
Sample Preparation:
-
Prepare a stock solution of your deprotected aminooxy compound in the intended storage buffer or solvent.
-
Divide the solution into several aliquots in separate vials to represent different time points (e.g., T=0, T=1h, T=6h, T=24h). Store under the desired conditions (e.g., 4°C, room temperature).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto a C18 RP-HPLC column.
-
Use a suitable gradient of water and acetonitrile (B52724) (both typically containing 0.1% TFA) to elute the compound.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear over time.
-
Calculate the percentage of the parent compound remaining at each time point to determine its stability under the tested conditions. The appearance of new peaks indicates degradation.
-
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijmr.net.in [ijmr.net.in]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Boc-aminooxy)acetic Acid in Carbonyl Capture and Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Boc-aminooxy)acetic acid, particularly in the context of "carbonyl capture" during peptide cleavage and subsequent oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our experimental workflow?
A1: this compound is primarily used to introduce a protected aminooxy functional group onto a peptide or molecule of interest. After deprotection, this aminooxy group can react specifically with a carbonyl group (an aldehyde or ketone) on another molecule to form a stable oxime bond. This highly chemoselective reaction, known as oxime ligation, is a powerful tool for bioconjugation.[1][2][3]
Q2: What is "carbonyl capture" and why is it necessary when working with aminooxy-functionalized peptides?
A2: The deprotected aminooxy group is highly nucleophilic and reactive towards ambient aldehydes and ketones, such as acetone (B3395972), which can be present as trace impurities in solvents or generated during peptide cleavage from the resin.[2][4] This can lead to unwanted side reactions, capping the reactive site of your peptide. "Carbonyl capture" is a strategy to prevent this. It involves adding a scavenger reagent to the cleavage mixture to react with and neutralize these stray carbonyl compounds. Free this compound or aminooxyacetic acid itself can be used as this "carbonyl capture" reagent.[2]
Q3: What are the typical cleavage cocktails used for peptides functionalized with this compound?
A3: Standard cleavage cocktails for Fmoc solid-phase peptide synthesis (SPPS), which are compatible with this application, are typically based on trifluoroacetic acid (TFA). A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] For peptides containing sensitive residues like tryptophan, additional scavengers may be required.[6] When performing the "carbonyl capture," free this compound is added to this standard cleavage cocktail.[2]
Q4: My aminooxy-peptide is showing an unexpected mass increase of +40 Da. What could be the cause?
A4: A mass increase of +40 Da strongly suggests the formation of an adduct with acetone ((CH₃)₂C=O, molar mass 58 g/mol , but the net addition after condensation is -H₂O, resulting in a mass change of +40 Da). This is a common issue due to the high reactivity of the free aminooxy group with trace acetone in solvents or labware.[2] Using a "carbonyl capture" reagent during cleavage and ensuring the use of high-purity, carbonyl-free solvents can prevent this.
Q5: What conditions are optimal for the oxime ligation step after deprotection?
A5: Oxime ligation is typically most efficient in acidic conditions, with a pH range of 4 to 5 being common.[3] Acetic acid can be used as a solvent or a buffer component to achieve these conditions.[1][7] The reaction can be accelerated by using a catalyst, such as aniline (B41778).[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired aminooxy-peptide after cleavage | 1. Incomplete cleavage from the resin. 2. Unwanted side reaction with trace carbonyls (e.g., acetone adduct formation).[2] 3. Instability of the deprotected aminooxy group. | 1. Extend cleavage time or use a stronger acid cocktail if compatible with your peptide. 2. Add 10 equivalents of free this compound to the cleavage cocktail to act as a carbonyl scavenger.[2] 3. Store the purified aminooxy-peptide as the Boc-protected form, which is more stable, and deprotect immediately before conjugation.[2] |
| Mass spectrometry shows multiple species, including the expected product and a +40 Da adduct. | Reaction of the free aminooxy group with acetone.[2] | 1. Use high-purity, anhydrous solvents. 2. Rigorously clean all glassware to remove organic residues. 3. Re-run the cleavage using this compound as a carbonyl capture reagent in the cleavage cocktail.[2] |
| Slow or incomplete oxime ligation with the target carbonyl-containing molecule. | 1. Suboptimal pH of the reaction buffer. 2. Low concentration of reactants. 3. Absence of a catalyst. 4. Steric hindrance around the carbonyl or aminooxy group. | 1. Adjust the pH to between 4 and 5 using an acetate (B1210297) or phosphate (B84403) buffer.[3] Acetic acid can also be used as the solvent, which has been shown to lead to quantitative conversion in 1.5-2 hours.[1] 2. Increase the concentration of one or both reactants. 3. Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction.[3][8] 4. If sterically hindered, consider a longer reaction time or gentle heating (e.g., 37°C).[4] |
| Cleavage of the Boc protecting group from this compound during peptide synthesis. | The Boc group is labile to the strong acid (TFA) used for cleavage and deprotection. | This is the intended outcome during the final cleavage step. The Boc group protects the aminooxy moiety during synthesis and is removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin.[2] No action is needed if this occurs during the final cleavage. |
Experimental Protocols
Protocol 1: Peptide Cleavage from Resin with Carbonyl Capture
This protocol is designed for the cleavage of a synthesized peptide from the solid support while simultaneously removing side-chain protecting groups and protecting the newly formed N-terminal aminooxy group from unwanted side reactions.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to swell it and remove any residual DMF.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. For a standard peptide, use:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Carbonyl Capture Step: To this cocktail, add 10 equivalents of free this compound relative to the estimated peptide content on the resin.[2] For 100 mg of resin with a loading of 0.5 mmol/g, this would be 0.05 mmol of peptide, so add ~95 mg of this compound.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Incubate the mixture at room temperature with gentle agitation for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~10-fold volume). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the peptide under vacuum.
-
Protocol 2: Oxime Ligation in Acetic Acid
This protocol describes the conjugation of an aminooxy-functionalized peptide with a ketone- or aldehyde-containing molecule.
-
Reagent Preparation:
-
Dissolve the purified, deprotected aminooxy-peptide in glacial acetic acid to a final concentration of 2-7 mM.[1]
-
Dissolve the carbonyl-containing molecule in glacial acetic acid.
-
-
Ligation Reaction:
-
Add the carbonyl-containing molecule to the aminooxy-peptide solution. Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the carbonyl compound if the peptide is the limiting reagent.
-
Allow the reaction to proceed at room temperature for 1.5 to 2 hours.[1] For less reactive keto groups, the reaction may be slower than with aldehydes.[7]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique, such as RP-HPLC or LC-MS, until the starting material is consumed.
-
Once the reaction is complete, the acetic acid can be removed by lyophilization or evaporation under vacuum.
-
Purify the resulting peptide conjugate using RP-HPLC.
-
Visualizations
Caption: Workflow for peptide conjugation using a carbonyl capture strategy.
Caption: Reaction pathway for oxime ligation and a common side reaction.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Unveiling the Advantages of Boc Protection for Aminooxyacetic Acid in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the success of solid-phase peptide synthesis (SPPS). This is particularly true when incorporating non-canonical amino acids such as aminooxyacetic acid (Aoa), a versatile building block for creating novel peptide conjugates and therapeutics. This guide provides an in-depth comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies for Aoa, presenting experimental data and detailed protocols to illuminate the advantages of the Boc approach in specific contexts.
The core difference between Boc and Fmoc strategies lies in their deprotection chemistry. Boc protection utilizes an acid-labile group, requiring treatment with acids like trifluoroacetic acid (TFA) for its removal, while the base-labile Fmoc group is cleaved using a base, typically piperidine (B6355638).[1] This fundamental distinction has significant implications for the stability, purity, and overall yield when synthesizing peptides containing the unique aminooxy functionality.
Key Advantages of Boc Protection for Aminooxyacetic Acid
While Fmoc chemistry is the more widely adopted method in modern peptide synthesis due to its milder deprotection conditions and ease of automation, the Boc strategy offers distinct advantages when incorporating aminooxyacetic acid.[2][] The primary advantage revolves around the stability of the crucial N-O bond within the aminooxy moiety.
The repetitive basic treatments with piperidine required for Fmoc deprotection can lead to side reactions involving the aminooxy group, potentially compromising the integrity of the final peptide. In contrast, the acidic conditions of Boc deprotection are generally well-tolerated by the N-O bond, leading to higher purity and yield of the desired oxime-functionalized peptide.
Furthermore, Boc chemistry can be advantageous for the synthesis of longer or more complex peptides containing Aoa, as the repeated acidic treatments can help to disrupt secondary structures that may lead to aggregation and incomplete reactions during synthesis.[2]
Quantitative Performance Comparison
While direct comparative studies focusing solely on Boc-Aoa-OH versus Fmoc-Aoa-OH are limited in publicly available literature, data from broader studies on peptide synthesis can provide valuable insights. The efficiency of any SPPS strategy is typically evaluated based on coupling efficiency, final peptide purity, and overall yield.
| Parameter | Boc Protection for Aoa | Fmoc Protection for Aoa | Key Considerations |
| Coupling Efficiency | Generally high, comparable to standard amino acids. In situ neutralization protocols can further enhance efficiency, especially for challenging sequences.[4] | High with modern activators (e.g., HATU, HCTU).[5][6] However, the basicity of the reaction environment could potentially lead to premature side reactions with the aminooxy group. | The choice of coupling reagent and conditions is critical for both strategies to minimize racemization and ensure complete reaction. |
| Final Peptide Purity | Often results in higher purity of the target Aoa-containing peptide due to the stability of the N-O bond under acidic deprotection conditions. | May be compromised by side reactions involving the aminooxy group during repetitive piperidine treatments. | Purity is highly dependent on the specific peptide sequence and the optimization of synthesis and cleavage protocols. |
| Overall Yield | Can provide higher overall yields for Aoa-containing peptides, particularly in longer or more complex sequences where aggregation is a concern.[2] | While individual coupling steps may be efficient, the potential for side reactions can lower the final yield of the desired product. | Yield is influenced by numerous factors including resin choice, coupling efficiency at each step, and the efficiency of the final cleavage and work-up. |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in SPPS. Below are generalized protocols for the incorporation of Boc-Aoa-OH and Fmoc-Aoa-OH into a peptide sequence.
Boc-SPPS Protocol for Aminooxyacetic Acid Incorporation
This protocol outlines the manual synthesis cycle for incorporating Boc-Aoa-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.[7]
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.[8]
-
Wash the resin with DCM to remove excess base.
-
-
Coupling of Boc-Aoa-OH:
-
In a separate vessel, pre-activate Boc-Aoa-OH (3 equivalents) with a suitable coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated Boc-Aoa-OH solution to the neutralized resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completeness using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Fmoc-SPPS Protocol for Aminooxyacetic Acid Incorporation
This protocol outlines the manual synthesis cycle for incorporating Fmoc-Aoa-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.[9]
-
Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.[10]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Aoa-OH:
-
In a separate vessel, dissolve Fmoc-Aoa-OH (3-5 equivalents) and an activating agent such as HCTU (3-5 equivalents) in DMF.
-
Add a base like DIEA (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completeness.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM. The cycle is then repeated.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Conclusion
The choice between Boc and Fmoc protection for the incorporation of aminooxyacetic acid in SPPS is a critical decision that can significantly impact the outcome of the synthesis. While Fmoc chemistry offers milder deprotection conditions and is amenable to automation, the Boc strategy presents clear advantages in terms of the stability of the N-O bond in the aminooxy group under its acidic deprotection regimen. This enhanced stability can translate to higher purity and overall yield of the target oxime-functionalized peptide. For researchers working on complex peptides containing Aoa, or for those prioritizing the chemical integrity of the aminooxy functionality, the Boc-SPPS approach remains a robust and often superior choice. Careful consideration of the specific peptide sequence and the final application should guide the selection of the optimal synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Site-Specific Protein Modification: Validating Oxime Ligation with (Boc-aminooxy)acetic Acid
In the fields of chemical biology, drug development, and molecular diagnostics, the ability to attach functional molecules such as drugs, fluorophores, or polymers to specific sites on a protein is paramount. Site-specific modification ensures homogeneity, preserves protein function, and is critical for creating well-defined bioconjugates like antibody-drug conjugates (ADCs).[1][2] One of the most robust and widely used methods for achieving this is oxime ligation, a bioorthogonal reaction that forms a stable covalent bond between an aminooxy group and a carbonyl group (an aldehyde or ketone).[3][4]
This guide provides a detailed comparison of site-specific protein modification using (Boc-aminooxy)acetic acid as the aminooxy-presenting reagent, evaluating its performance against other common bioconjugation techniques. We present supporting data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal method for their application.
The Oxime Ligation Workflow with this compound
Oxime ligation is a chemoselective reaction between a nucleophilic aminooxy group (R-ONH₂) and an electrophilic aldehyde or ketone (R'-C=O) to form a stable oxime bond (R-O-N=C-R').[3][4] The reaction is highly specific and can be performed under mild, aqueous conditions compatible with biological systems.[3][4]
This compound is a key reagent used to introduce the aminooxy functional group. The tert-butyloxycarbonyl (Boc) group protects the reactive aminooxy moiety during synthesis and handling, and it is readily removed under acidic conditions to liberate the functional group for the ligation reaction.[5]
The general workflow involves two main stages:
-
Introduction of Reactive Handles : A unique reactive group (the "handle") must be introduced into the protein and the molecule to be conjugated.
-
The Carbonyl Handle : An aldehyde or ketone is incorporated into the target protein. This can be achieved by genetically encoding an "aldehyde tag," a short peptide sequence that is enzymatically converted to a formylglycine residue, creating a unique aldehyde group.[6] Alternatively, N-terminal serine or threonine residues can be oxidized to generate an aldehyde.[5][7]
-
The Aminooxy Handle : The molecule to be attached (e.g., a drug, a dye) is functionalized with an aminooxy group. This is often accomplished by coupling it to this compound via standard peptide synthesis protocols.[6]
-
-
Ligation and Validation : The two components are mixed, often with a catalyst like aniline (B41778) or its derivatives, to facilitate the reaction.[3][8] The resulting modified protein is then purified and validated.
Figure 1. Experimental workflow for site-specific protein modification using oxime ligation.
Comparison with Alternative Ligation Chemistries
While powerful, oxime ligation is one of several techniques available for site-specific protein modification. The choice of method depends on factors like the target protein, the desired site of modification, and the nature of the payload.
| Feature | Oxime Ligation | Thiol-Maleimide Ligation | Azide-Alkyne 'Click' Chemistry | Native Chemical Ligation (NCL) |
| Specificity | High: Targets unique aldehyde/ketone. | Moderate: Targets cysteine residues. Specificity requires a single accessible Cys.[1] | High: Azide (B81097) and alkyne groups are bioorthogonal. | High: Reaction between N-terminal Cys and C-terminal thioester.[2] |
| Reaction Rate | Moderate to Fast: Can be slow, but catalysts (aniline, mPDA) and optimized conditions accelerate it significantly (minutes to hours).[3][9] | Very Fast: Typically complete within minutes to an hour at neutral pH. | Fast to Very Fast: Copper-catalyzed reactions are very fast; strain-promoted versions are slower but catalyst-free. | Slow: Typically requires hours to days and denaturing conditions.[2] |
| Linkage Stability | High: The oxime bond is very stable under physiological conditions.[3] | Moderate: The thioether bond can be susceptible to hydrolysis or exchange reactions, especially at higher pH.[10] | High: The resulting triazole ring is extremely stable. | High: Forms a native peptide bond. |
| Protein Engineering | Requires introduction of a carbonyl handle (e.g., aldehyde tag, oxidation).[6] | Requires a uniquely accessible cysteine residue, often introduced via mutagenesis.[11] | Requires incorporation of an unnatural amino acid with an azide or alkyne group.[12][] | Requires an N-terminal cysteine at the ligation site and synthesis of a peptide-thioester fragment.[2] |
| Catalyst | Aniline or phenylenediamine derivatives often used.[9] | None required. | Cu(I) for standard click chemistry (can be toxic to cells); none for strain-promoted versions.[4] | Thiol additives often required. |
| Key Advantage | High stability of the linkage and bioorthogonality of the reactive handles. | Simple, fast, and does not require unnatural amino acids or complex catalysts. | Extremely high specificity and bioorthogonality. | Results in a native peptide bond with no residual linker. |
| Key Disadvantage | Can require catalysts; introduction of the carbonyl handle may be complex. | Potential for off-target reactions with other nucleophiles and lower stability of the maleimide (B117702) adduct.[10] | Copper catalyst can be cytotoxic; strain-promoted reagents can be bulky. | Limited to N-terminal cysteine ligation sites and often requires protein denaturation.[2] |
Quantitative Performance Data
Direct quantitative comparison between methods is challenging as efficiency depends heavily on the specific protein, reagents, and conditions. However, literature provides valuable benchmarks.
| Method | Parameter | Reported Value | Conditions / Notes |
| Oxime Ligation | Labeling Efficiency | ~100%[14] | Genetically encoded aldehyde tag with optimized aniline catalysis.[14] |
| Reaction Time | < 5 minutes[3][4][15] | Using m-phenylenediamine (B132917) (mPDA) catalyst with aldehyde-containing substrates.[9] | |
| Catalyst Efficiency | mPDA is up to 15x more efficient than aniline.[9] | Comparison of protein release via hydrazone-oxime exchange.[9] | |
| Thiol-Maleimide | Labeling Efficiency | Variable | Highly dependent on cysteine accessibility and reaction conditions. |
| Reaction Time | Minutes | Generally considered a very rapid reaction at neutral pH. | |
| Click Chemistry | Labeling Efficiency | High | Typically high due to the specificity of the reaction. |
| Reaction Rate Constant | 10¹ - 10³ M⁻¹s⁻¹[16] | For aniline-catalyzed oxime/hydrazone formation with aromatic aldehydes. |
graph G { layout=neato; node [shape=box, style="filled", fontcolor="#202124"]; edge [color="#5F6368"];center_node [label="Site-Specific\nModification", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4"];
oxime [label="Oxime Ligation", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiol [label="Thiol-Maleimide", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; click [label="Click Chemistry", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; ncl [label="Native Chemical\nLigation", pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
center_node -- oxime [label=" Aldehyde/\nKetone"]; center_node -- thiol [label=" Cysteine"]; center_node -- click [label=" Azide/\nAlkyne"]; center_node -- ncl [label=" N-Cys &\nC-Thioester"]; }
"text-align: center; font-style: italic;">Figure 2. Core requirements for major site-specific modification chemistries.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol outlines the site-specific labeling of a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized fluorescent dye.
1. Preparation of Aldehyde-Tagged Protein: a. Express the target protein containing a recognition sequence for a formylglycine-generating enzyme (FGE), which co-translationally converts a specific cysteine residue into a formylglycine (aldehyde) residue. [6] b. Purify the aldehyde-tagged protein using standard chromatography techniques. c. Confirm the presence of the aldehyde group using mass spectrometry (observing the expected mass shift).
2. Preparation of Aminooxy-Dye: a. Synthesize the aminooxy-functionalized dye by coupling a dye-NHS ester to this compound. b. Purify the resulting Boc-aminooxy-dye conjugate by HPLC. c. Deprotect the Boc group by dissolving the conjugate in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for1 hour. [5] d. Remove the TFA and DCM under vacuum to yield the active aminooxy-dye.
3. Oxime Ligation Reaction: a. Dissolve the purified aldehyde-tagged protein in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0). b. Add a 10- to 50-fold molar excess of the aminooxy-dye to the protein solution. c. Add a catalyst, such as aniline or m-phenylenediamine (mPDA), to a final concentration of 10-100 mM. [3][9] d. Incubate the reaction at room temperature or 37°C for 1 to 4 hours. The reaction time can be significantly shorter (<15 min) with potent catalysts like mPDA. [9] 4. Purification and Validation of the Conjugate: a. Remove the excess, unreacted dye and catalyst using a desalting column or size-exclusion chromatography. [5] b. Analyze the purified protein conjugate by SDS-PAGE. The labeled protein should show a shift in molecular weight and be visible under fluorescent imaging. c. Determine the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max). [14] d. Confirm the site of modification and the integrity of the final conjugate by LC-MS/MS analysis. [10]
Protocol 2: Comparative Procedure for Thiol-Maleimide Ligation
This protocol is provided for comparison and outlines the labeling of a protein with an engineered, surface-accessible cysteine residue.
1. Preparation of Cysteine-Engineered Protein: a. Use site-directed mutagenesis to introduce a single cysteine codon at the desired modification site in the protein's gene. b. Express and purify the protein. If necessary, reduce any disulfide bonds with DTT or TCEP and subsequently remove the reducing agent.
2. Ligation Reaction: a. Dissolve the purified protein in a buffer at pH 6.5-7.5 (e.g., PBS). b. Add a 5- to 20-fold molar excess of the maleimide-functionalized payload (e.g., maleimide-dye). c. Incubate the reaction at room temperature for1-2 hours in the dark.
3. Quenching and Purification: a. Quench the reaction by adding a free thiol-containing compound like β-mercaptoethanol or L-cysteine to react with any excess maleimide reagent. b. Purify the conjugate using a desalting or size-exclusion column to remove excess reagents. c. Validate the final product using methods similar to those described for oxime ligation (SDS-PAGE, MS).
Conclusion
Site-specific protein modification using this compound to facilitate oxime ligation is a highly effective and versatile strategy. Its main advantages are the high specificity of the reaction and the exceptional stability of the resulting oxime bond, making it ideal for creating robust bioconjugates for therapeutic or diagnostic use. While alternative methods like thiol-maleimide chemistry offer faster kinetics and simpler protein engineering, they may suffer from lower linkage stability. [10]Newer catalysts like mPDA have significantly accelerated oxime ligation, making it competitive in speed while retaining its superior stability. [9]The choice of methodology ultimately rests on the specific requirements of the protein, the payload, and the final application, but oxime ligation represents a powerful and reliable tool in the chemical biologist's arsenal.
References
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioconjugation Techniques: Oxime Ligation Versus Established Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the outcome of their work. The ideal technique should offer a balance of efficiency, selectivity, and stability, tailored to the specific application, be it in diagnostics, therapeutics, or fundamental research. This guide provides a comprehensive comparison of oxime ligation against three other widely used bioconjugation methods: maleimide-thiol chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC), and N-hydroxysuccinimide (NHS) ester chemistry. We present a quantitative analysis of their performance, detailed experimental protocols, and visual guides to aid in the selection of the most suitable technique for your research needs.
Introduction to Bioconjugation Techniques
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This powerful tool is essential for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the fluorescent labeling of cellular components. The choice of conjugation chemistry is dictated by several factors, including the functional groups available on the biomolecule, the desired stability of the linkage, and the reaction conditions required.
This guide focuses on a comparative analysis of four prominent bioconjugation methods:
-
Oxime Ligation: This reaction involves the formation of a stable oxime bond between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone.
-
Maleimide-Thiol Chemistry: This method relies on the Michael addition reaction between a maleimide (B117702) and a sulfhydryl (thiol) group, typically from a cysteine residue.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A type of "click chemistry," SPAAC is a bioorthogonal reaction between a strained alkyne (e.g., a cyclooctyne) and an azide, forming a stable triazole linkage without the need for a toxic copper catalyst.[]
-
NHS Ester Chemistry: This technique utilizes N-hydroxysuccinimide esters to acylate primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.
Quantitative Comparison of Bioconjugation Techniques
The selection of a bioconjugation method is often guided by key performance metrics. The following table summarizes the quantitative data for oxime ligation and its alternatives, providing a basis for objective comparison.
| Feature | Oxime Ligation | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | NHS Ester Chemistry |
| Reactive Groups | Aldehyde/Ketone + Aminooxy/Hydroxylamine | Thiol (e.g., Cysteine) + Maleimide | Azide + Strained Alkyne (e.g., DBCO) | Primary Amine (e.g., Lysine) + NHS Ester |
| Second-Order Rate Constant (k) | 10⁻³ - 10 M⁻¹s⁻¹ (catalyzed)[2] | ~10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹[3] | ~10¹ - 10² M⁻¹s⁻¹ |
| Optimal pH | 4.5 - 7.0 | 6.5 - 7.5 | 4.0 - 11.0 | 7.2 - 8.5 |
| Linkage Formed | Oxime | Thioether | Triazole | Amide |
| Linkage Stability | High hydrolytic stability[4][5] | Susceptible to retro-Michael reaction and thiol exchange | Highly stable | Highly stable |
| Bioorthogonality | High | Moderate (thiols present endogenously) | High | Low (amines are abundant) |
| Typical Yield | High | High | High | Moderate to High |
Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of the chemical transformations and the practical steps involved in each bioconjugation technique, the following section includes reaction mechanism diagrams and a generalized experimental workflow.
Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the chemical reactions underlying each bioconjugation method.
Caption: Oxime ligation reaction between an aldehyde/ketone and an aminooxy/hydroxylamine.
Caption: Maleimide-thiol reaction forming a stable thioether bond.
Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC) forming a triazole linkage.
Caption: NHS ester chemistry reacting with a primary amine to form an amide bond.
General Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment, from preparation to analysis.
References
Stability of Oxime Bonds Derived from (Boc-aminooxy)acetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a stable covalent linkage is paramount in the design of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. The oxime bond, formed by the reaction of an aminooxy group with an aldehyde or ketone, has emerged as a robust and reliable ligation strategy. This guide provides a comprehensive assessment of the stability of the oxime bond, particularly that derived from (Boc-aminooxy)acetic acid, and compares its performance with alternative conjugation chemistries, supported by experimental data and detailed protocols.
The stability of the oxime linkage is a key advantage, offering superior resistance to hydrolysis at physiological pH compared to other common C=N bonds like hydrazones and imines.[1][2][3][4] This inherent stability ensures that the integrity of the bioconjugate is maintained in biological environments, a critical factor for efficacy and safety.
Comparative Stability of Oxime Bonds
The hydrolytic stability of oxime bonds is significantly influenced by pH. Under acidic conditions, the hydrolysis of oximes is catalyzed, leading to bond cleavage.[2][3][4][5] However, at neutral or physiological pH (around 7.4), the oxime linkage is remarkably stable.[1][6]
Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | pH | Half-life (t½) | Reference |
| Oxime | 5.0 | ~10 days | [5] |
| Oxime | 7.0 | > 25 days | [4][5] |
| Methylhydrazone | 7.0 | ~2.5 hours | [5] |
| Acetylhydrazone | 7.0 | ~2 hours | [4][5] |
| Semicarbazone | 7.0 | ~4 hours | [5] |
Note: Data is generalized from studies on isostructural conjugates to highlight the relative stability.
As illustrated in the table, the half-life of an oxime bond at neutral pH is orders of magnitude greater than that of various hydrazone linkages, underscoring its suitability for applications requiring long-term stability in vivo.
Alternative Bioconjugation Methods: A Stability Comparison
While oxime ligation offers excellent stability, other methods are available for bioconjugation, each with its own set of advantages and disadvantages.
Table 2: Comparison of Common Bioconjugation Linkages
| Linkage | Formation Chemistry | Stability Profile | Key Considerations |
| Oxime | Aminooxy + Aldehyde/Ketone | Highly stable at neutral pH; acid-labile. | Slower reaction kinetics at neutral pH without a catalyst.[1][6] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Less stable than oximes, particularly at acidic pH.[1][2] | Prone to hydrolysis. |
| Thioether | Thiol + Maleimide | Generally stable. | Potential for retro-Michael reaction leading to dissociation. |
| Amide | Amine + Activated Ester | Very stable. | Requires activation of carboxyl group; potential for side reactions. |
| Click Chemistry (Triazole) | Azide + Alkyne (CuAAC or SPAAC) | Highly stable. | CuAAC requires a copper catalyst which can be cytotoxic. SPAAC is catalyst-free but may have slower kinetics. |
Experimental Protocols for Assessing Oxime Bond Stability
The stability of an oxime bond is typically assessed by monitoring its hydrolysis over time under different conditions. The following is a generalized protocol based on common methodologies described in the literature.
Protocol: 1H NMR Spectroscopy for Monitoring Oxime Bond Hydrolysis
Objective: To determine the rate of hydrolysis of an oxime-linked conjugate at a specific pH.
Materials:
-
Oxime conjugate of interest
-
Deuterated buffer of desired pD (e.g., deuterated phosphate (B84403) buffer for pD 7.0)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the oxime conjugate in the deuterated buffer to a known concentration (e.g., 1-10 mM).
-
Add a known concentration of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 37 °C).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour, day, or as needed based on expected stability).
-
Integrate the signals corresponding to the oxime conjugate and the hydrolysis products (aldehyde/ketone and aminooxy compound) relative to the internal standard.
-
Plot the concentration of the oxime conjugate as a function of time.
-
Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) of hydrolysis from the data.[4][5]
Protocol: UV-Vis Spectroscopy for Determining Reaction Kinetics
Objective: To measure the rate of oxime bond formation.
Materials:
-
Aminooxy-containing molecule (e.g., deprotected this compound)
-
Aldehyde or ketone substrate
-
Reaction buffer of desired pH (e.g., phosphate buffer for pH 7.4)
-
Catalyst (optional, e.g., aniline)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the aminooxy compound, the carbonyl compound, and the catalyst in the reaction buffer.
-
In a cuvette, mix the buffer and the carbonyl compound.
-
Initiate the reaction by adding the aminooxy compound (and catalyst, if used).
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the oxime product has a distinct absorbance maximum.
-
Record the absorbance over time until the reaction reaches completion.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the second-order rate constant by performing the experiment at different reactant concentrations.[7][8][9]
Visualizing Experimental and Comparative Concepts
To further clarify the experimental workflow and the comparative stability of different linkages, the following diagrams are provided.
Caption: Workflow for Assessing Oxime Bond Stability via 1H NMR.
Caption: Relative Stability of Common Bioconjugation Linkages.
Conclusion
The oxime bond formed from aminooxy precursors like this compound offers a highly stable and reliable method for bioconjugation. Its superior hydrolytic stability at physiological pH compared to hydrazones and imines makes it an excellent choice for applications requiring long-term stability in a biological environment. While the reaction kinetics can be slower than some other ligation methods, the use of catalysts can significantly accelerate bond formation.[10][11] The experimental protocols provided herein offer a framework for researchers to assess the stability and kinetics of their specific oxime-linked conjugates, enabling informed decisions in the design and development of novel bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. raineslab.com [raineslab.com]
- 6. diva-portal.org [diva-portal.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Confirming (Boc-aminooxy)acetic Acid Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of (Boc-aminooxy)acetic acid to aldehyde or ketone-bearing molecules is a critical step in the synthesis of bioconjugates, drug delivery systems, and other advanced materials. The formation of a stable oxime ether linkage is the hallmark of this reaction, and its unambiguous confirmation is paramount for quality control and downstream applications. This guide provides an objective comparison of key analytical methods for confirming this conjugation, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation
This compound is a bifunctional linker that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a carboxylic acid. The aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime ether bond. This reaction, often referred to as oxime ligation, is highly efficient and proceeds under mild conditions, making it a popular choice for bioconjugation.
The general scheme for the conjugation reaction is as follows:
Confirming the successful formation of the oxime ether linkage and quantifying the extent of conjugation are crucial for ensuring the desired product has been obtained and for optimizing reaction conditions. This guide compares four common analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of each method for confirming this compound conjugation.
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | FTIR Spectroscopy |
| Primary Information | Detailed structural confirmation, quantitative analysis (qNMR)[1][2] | Molecular weight confirmation, identification of conjugates and byproducts | Purity assessment, reaction monitoring, quantification | Confirmation of functional group transformation |
| Sample Requirements | ~1-5 mg, soluble in deuterated solvent | µg to ng, soluble in volatile solvents | µg to ng, soluble in mobile phase | ~1-10 mg, solid or liquid |
| Resolution | High (atomic level) | High (isotopic resolution possible) | High (separation of closely related species) | Low (functional group level) |
| Quantitative Capability | Excellent (qNMR)[1][2] | Semi-quantitative to quantitative (with standards) | Excellent (with calibration)[3] | Qualitative to semi-quantitative |
| Throughput | Low to medium | High | High | High |
| Instrumentation Cost | High | High | Medium | Low |
| Expertise Required | High | High | Medium | Low to Medium |
Detailed Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the oxime ether linkage. Both 1D (¹H and ¹³C) and 2D NMR techniques can be employed.
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation: Dissolve a small amount of the reaction mixture (or purified product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Disappearance of Aldehyde Proton: Monitor the disappearance of the characteristic aldehyde proton signal (typically between δ 9-10 ppm).
-
Appearance of Oxime Ether Proton: Observe the appearance of the new oxime ether proton signal (R-CH=N-), which typically resonates between δ 7.5-8.5 ppm for E-isomers and δ 6.8-7.5 ppm for Z-isomers.
-
Boc Group Protons: The signal for the Boc protecting group (a singlet integrating to 9 protons) should be present around δ 1.4 ppm.
-
Methylene (B1212753) Protons: The methylene protons of the acetic acid moiety (-O-CH₂-COOH) will appear as a singlet, typically in the range of δ 4.5-4.8 ppm.
-
Quantitative Analysis (qNMR): For quantitative analysis, a known amount of an internal standard can be added to the sample. The ratio of the integral of a characteristic product peak to the integral of the internal standard peak can be used to determine the concentration of the conjugate and thus the reaction yield.[1][2]
-
DOT Diagram: NMR Analysis Workflow
Caption: Workflow for confirming conjugation using ¹H NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of the conjugate. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, often coupled with a separation technique like HPLC (LC-MS).
Experimental Protocol: LC-MS (ESI) for Conjugate Identification
-
Sample Preparation: Dilute the reaction mixture or purified product in a solvent compatible with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the conjugate ([M+H]⁺, [M+Na]⁺). The accurate mass measurement should be within 5 ppm of the theoretical mass.
-
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Characteristic losses for Boc-protected compounds include the loss of isobutylene (B52900) (56 Da) and the entire Boc group (100 Da).[4]
-
Comparison of ESI and MALDI for Peptide Conjugates
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization | Soft ionization from solution | Soft ionization from a solid matrix |
| Coupling | Easily coupled with HPLC (LC-MS) | Typically offline with HPLC |
| Sample Tolerance | Less tolerant to salts and detergents | More tolerant to salts and buffers |
| Throughput | Higher for LC-MS | High for direct analysis of multiple spots |
| Multiply Charged Ions | Common, allowing for analysis of large molecules on instruments with a lower m/z range | Predominantly singly charged ions |
| Best For | Complex mixtures, quantitative analysis | High-throughput screening, analysis of pure compounds or simple mixtures[5][6] |
DOT Diagram: Mass Spectrometry Analysis Workflow
Caption: Workflow for conjugate identification using LC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile technique for monitoring the progress of the conjugation reaction, assessing the purity of the final product, and performing quantification.
Experimental Protocol: HPLC-UV for Reaction Monitoring
-
Sample Preparation: Take aliquots from the reaction mixture at different time points and quench the reaction if necessary. Dilute the aliquots with the mobile phase.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the reactants and product. A typical starting point is a gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the starting material and product have significant absorbance (e.g., 220 nm for peptide backbones, or a specific wavelength if a chromophore is present).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting aldehyde-containing molecule and the increase in the peak area of the new, typically more retained, conjugate peak.
-
Purity of the final product can be assessed by the percentage of the main peak area relative to the total peak area.
-
Quantification can be achieved by creating a calibration curve with a purified standard of the conjugate.
-
DOT Diagram: HPLC Reaction Monitoring
Caption: Logical workflow for monitoring a conjugation reaction using HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the conversion of functional groups. It is particularly useful for a quick qualitative check of the reaction progress.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a sample of the starting aldehyde-containing material and a sample of the reaction product (can be a crude mixture or purified). For solid samples, a KBr pellet or ATR can be used. For liquids, a thin film between salt plates can be used.
-
Data Acquisition: Acquire the FTIR spectrum for both the starting material and the product over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Disappearance of C=O Stretch: Look for the disappearance or significant reduction of the strong carbonyl (C=O) stretching band of the aldehyde, typically found around 1720-1740 cm⁻¹.
-
Appearance of C=N Stretch: The formation of the oxime is indicated by the appearance of a C=N stretching vibration, which is typically found in the region of 1620-1680 cm⁻¹.
-
Appearance of N-O Stretch: The N-O stretch of the oxime ether can sometimes be observed in the 930-960 cm⁻¹ region.
-
Characteristic FTIR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (R-CHO) | C=O stretch | 1740 - 1720 | Strong |
| Aldehyde (R-CHO) | C-H stretch | 2830 - 2695 | Medium (often two bands) |
| Oxime Ether (C=N-O) | C=N stretch | 1680 - 1620 | Medium to Weak |
| Oxime Ether (C=N-O) | N-O stretch | 960 - 930 | Medium |
Conclusion
The confirmation of this compound conjugation can be effectively achieved using a combination of analytical techniques. NMR spectroscopy provides the most detailed structural information and is excellent for quantitative analysis. Mass spectrometry is indispensable for confirming the molecular weight of the conjugate. HPLC is a robust method for monitoring reaction kinetics and assessing purity. FTIR offers a quick and simple way to verify the transformation of key functional groups. For comprehensive characterization, a multi-faceted approach employing at least two of these techniques is recommended. For instance, HPLC-MS provides both separation and mass identification, while NMR offers definitive structural proof. The choice of methods should be guided by the specific goals of the analysis, available instrumentation, and the nature of the conjugated molecule.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. imrpress.com [imrpress.com]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
Performance of (Boc-aminooxy)acetic Acid in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Boc-aminooxy)acetic acid is a widely utilized reagent in bioconjugation, enabling the formation of stable oxime bonds with molecules containing aldehyde or ketone functionalities. The efficiency of this ligation, however, is critically dependent on the reaction conditions, particularly the buffer system employed. This guide provides a comprehensive comparison of the performance of this compound in various buffer systems, supported by experimental data and detailed protocols to aid in the optimization of your bioconjugation strategies.
I. The Chemistry of Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), forming a stable C=N-O linkage. The reaction is notable for its bioorthogonality, proceeding under mild aqueous conditions with minimal cross-reactivity with other functional groups found in biological molecules.
The general mechanism for oxime formation is initiated by the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The rate-limiting step of this reaction is pH-dependent. At low pH, the nucleophilic attack is rate-limiting, while at neutral to slightly acidic pH, the dehydration step becomes rate-limiting.
literature review of (Boc-aminooxy)acetic acid applications and limitations
(Boc-aminooxy)acetic acid is a valuable reagent in bioconjugation, primarily utilized for the formation of stable oxime bonds with carbonyl compounds. This guide provides a comprehensive review of its applications, limitations, and a comparison with alternative ligation chemistries, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Principles of Oxime Ligation with this compound
This compound serves as a protected precursor for introducing a highly reactive aminooxy group. The tert-butyloxycarbonyl (Boc) protecting group allows for the stable incorporation of the aminooxy functionality into peptides and other molecules, typically during solid-phase peptide synthesis (SPPS). Following deprotection, the free aminooxy group can readily react with an aldehyde or ketone to form a stable oxime linkage. This bioorthogonal reaction is highly chemoselective, proceeding under mild conditions and in the presence of a wide range of other functional groups found in biological molecules.
Applications in Bioconjugation and Drug Delivery
The primary application of this compound lies in the synthesis of well-defined bioconjugates. The stability of the resulting oxime bond at physiological pH makes it an attractive linker for various applications, including:
-
Peptide-Drug Conjugates (PDCs): The specific and stable linkage enables the attachment of cytotoxic drugs to targeting peptides for cancer therapy.
-
Polymer-Peptide Conjugates: Modification of peptides with polymers like polyethylene (B3416737) glycol (PEG) can improve their pharmacokinetic properties.
-
Glycoconjugates: The ligation of carbohydrates to peptides and proteins is crucial for studying their biological roles.
-
Surface Immobilization: Peptides and proteins can be attached to surfaces for various biotechnological applications, such as in biosensors.
Limitations and Challenges
Despite its utility, the use of this compound is not without its challenges:
-
High Reactivity of the Aminooxy Group: The unprotected aminooxy group is highly nucleophilic and can react with ambient carbonyl compounds, necessitating careful handling and storage of precursors.
-
N-Overacylation in SPPS: During the coupling of this compound in solid-phase peptide synthesis, the use of strong activating agents can lead to the undesirable di-acylation of the aminooxy group. This side reaction can be suppressed by using carbodiimide-based coupling methods with short reaction times.[1]
-
Slower Reaction with Ketones: The reaction of the aminooxy group is significantly slower with ketones compared to aldehydes. This can be a limitation when the target molecule contains a ketone as the only available carbonyl group.[2]
-
Incompatibility with Certain Conditions: The aminooxy group may not be compatible with all synthetic steps, such as the oxidative folding conditions required for the formation of disulfide bonds in peptides.
Performance Comparison with Alternative Ligation Chemistries
To provide a clear perspective on the performance of oxime ligation with this compound, this section compares it with two other widely used bioorthogonal ligation methods: thiazolidine (B150603) ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Data Summary
| Ligation Chemistry | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Yield | Key Advantages | Key Disadvantages |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Aldehydes: ~10⁻² - 10¹ Ketones: ~10⁻⁴ - 10⁻³ | Good to excellent | High stability of the oxime bond, mild reaction conditions. | Slower kinetics with ketones, potential for side reactions in synthesis. |
| Thiazolidine Ligation | N-terminal Cysteine + Aldehyde | ~10⁻² - 10⁰ | Good to excellent | Utilizes a naturally occurring amino acid, fast reaction with aliphatic aldehydes. | Can require acidic conditions, potential for disulfide bond formation as a side reaction. |
| SPAAC | Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN) | DBCO: ~0.6 - 1.0 BCN: ~0.06 - 0.1 | Excellent | Very fast kinetics, highly bioorthogonal. | Requires synthesis of non-natural functional groups, cyclooctynes can be hydrophobic. |
Experimental Protocols
Oxime Ligation using this compound
1. Coupling of this compound to a Peptide on Solid Support:
-
Resin: Swell the resin-bound peptide in dichloromethane (B109758) (DCM).
-
Deprotection: Remove the N-terminal Fmoc or Boc protecting group using standard protocols (e.g., 20% piperidine (B6355638) in DMF for Fmoc, or TFA in DCM for Boc).
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Coupling: Add the activated this compound solution to the resin and shake for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
2. Oxime Ligation in Solution:
-
Deprotection: Cleave the peptide from the resin and deprotect the Boc group from the aminooxy moiety using trifluoroacetic acid (TFA).
-
Ligation: Dissolve the aminooxy-peptide and the aldehyde-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0). The reaction can be catalyzed by the addition of aniline (B41778) (10-100 mM).
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Purify the conjugate by preparative HPLC.
Thiazolidine Ligation
-
Reactants: Dissolve the peptide or protein with an N-terminal cysteine and the aldehyde-containing molecule in an aqueous buffer (e.g., 0.2 M sodium acetate, pH 5.4).[3]
-
Ligation: Mix the reactants at room temperature. The reaction with aliphatic aldehydes is typically complete within minutes, while aromatic aldehydes may require several hours.
-
Monitoring and Purification: Monitor the reaction by HPLC and purify the conjugate using size-exclusion chromatography or preparative HPLC.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Functionalization: Introduce an azide group into one molecule and a strained alkyne (e.g., DBCO) into the other using appropriate crosslinkers.
-
Conjugation: Mix the azide- and alkyne-functionalized molecules in a suitable buffer (e.g., PBS, pH 7.4). The reaction proceeds rapidly at room temperature without the need for a catalyst.
-
Monitoring and Purification: Monitor the reaction by SDS-PAGE or HPLC and purify the conjugate using size-exclusion chromatography.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each ligation strategy.
Caption: Experimental workflow for oxime ligation.
Caption: Experimental workflow for thiazolidine ligation.
Caption: Experimental workflow for SPAAC.
References
comparing the reaction kinetics of (Boc-aminooxy)acetic acid with other aminooxy reagents
For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is a critical decision impacting the efficiency and yield of the desired product. Among the various chemoselective ligation techniques, oxime formation through the reaction of an aminooxy compound with an aldehyde or ketone stands out for its robustness and the stability of the resulting oxime bond. This guide provides an objective comparison of the reaction kinetics of (Boc-aminooxy)acetic acid with other commonly used aminooxy reagents, supported by experimental data to aid in the selection of the most suitable reagent for specific research applications.
Unveiling the Kinetics: A Comparative Data Summary
The rate of oxime ligation is significantly influenced by several factors, including the structure of the aminooxy reagent and the carbonyl compound, the reaction pH, and the presence of a catalyst. The following table summarizes the second-order rate constants (k) for the reaction of various aminooxy reagents with aldehydes, providing a quantitative basis for comparison. It is important to note that the deprotected form of this compound is aminooxyacetic acid, which is the reactive species in the ligation reaction. Data for an aminooxyacetyl-peptide is used here as a close proxy.
| Aminooxy Reagent | Carbonyl Compound | Catalyst (Concentration) | pH | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2[1] |
| Aminooxy-dansyl | Citral (B94496) | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3[2] |
| Aminooxy-dansyl | Citral | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0[2] |
| Aminooxy-dansyl | Citral | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100[2] |
| Aminooxy-dansyl | 2-Pentanone | Aniline (100 mM) | 7.5 | Tris·HCl | 0.082[3] |
Key Observations from the Data:
-
Catalyst Efficiency: The choice of catalyst plays a crucial role in accelerating the reaction. m-Phenylenediamine (mPDA) demonstrates significantly higher catalytic activity compared to aniline.[2] At the same concentration (50 mM), mPDA is roughly 2.6 times more effective than aniline.[2] Due to its higher solubility, mPDA can be used at much higher concentrations, leading to even greater rate enhancements.[2]
-
Carbonyl Reactivity: The structure of the carbonyl compound has a profound impact on the reaction rate. Aldehydes are significantly more reactive than ketones. For instance, the reaction with the aldehyde citral is orders of magnitude faster than with the ketone 2-pentanone, even with a catalyst present.[3]
Experimental Protocols for Kinetic Analysis
To enable researchers to perform their own comparative kinetic studies, detailed methodologies for key experiments are provided below. The most common techniques for monitoring oxime ligation kinetics are High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the reaction kinetics of different aminooxy reagents.
References
(Boc-aminooxy)acetic Acid in Drug Delivery: A Comparative Guide to Oxime Linker Performance
In the landscape of targeted drug delivery, the choice of a linker to conjugate a therapeutic payload to a targeting moiety is a critical determinant of both efficacy and safety. Among the various conjugation strategies, the use of (Boc-aminooxy)acetic acid to form a stable oxime bond has emerged as a robust and reliable method. This guide provides an objective comparison of drug delivery systems utilizing oxime linkers with alternative conjugation chemistries, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Oxime vs. Alternative Linkers
The stability of the linker in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity. Oxime linkers, formed by the reaction of an aminooxy group (derived from this compound) and a carbonyl group, exhibit exceptional stability compared to other common cleavable linkers, particularly hydrazones.
Hydrolytic Stability
The oxime bond is significantly more stable against hydrolysis over a wide pH range compared to the hydrazone linkage.[1] This inherent stability minimizes premature drug release in the bloodstream (pH ~7.4), ensuring that the cytotoxic payload remains attached to the targeting vehicle until it reaches the tumor microenvironment or is internalized into the target cell.
| Linker Type | Linkage Chemistry | Key Stability Features |
| Oxime | Aminooxy + Aldehyde/Ketone | Highly stable in plasma and over a broad pH range (pH 2-9).[1] Resistant to hydrolysis. |
| Hydrazone | Hydrazide + Aldehyde/Ketone | pH-sensitive; designed to be cleaved in the acidic environment of endosomes/lysosomes.[1] Can exhibit instability in circulation, leading to premature drug release.[1] |
| Thiosuccinimide | Thiol + Maleimide | Susceptible to retro-Michael reaction, which can lead to deconjugation of the payload in the presence of thiols like glutathione (B108866) in the plasma. |
A quantitative comparison of the hydrolytic stability of isostructural hydrazones and an oxime revealed that the rate constant for the acid-catalyzed hydrolysis of the oxime was nearly 1000-fold lower than that for simple hydrazones.
In Vitro Cytotoxicity
The enhanced stability of the oxime linker can influence the in vitro cytotoxicity profile of a drug conjugate. In a comparative study, oxime-linked daunomycin-peptide conjugates showed minimal toxicity on non-target cells, in contrast to ester-linked conjugates which exhibited significant toxicity, suggesting that the stable oxime bond prevents premature drug release and indiscriminate cytotoxicity.[1]
| Conjugate | Cell Line | IC50 (µM) |
| Oxime-linked Daunomycin-Peptide Conjugate 1 | HCM | >10 |
| Oxime-linked Daunomycin-Peptide Conjugate 2 | HT-29 | >10 |
| Ester-linked Doxorubicin-Peptide Conjugate | HCM | ~0.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of an oxime-linked peptide-drug conjugate and its evaluation.
Synthesis of an Oxime-Linked Peptide-Daunomycin Conjugate
This protocol describes the solid-phase synthesis of a peptide, incorporation of the aminooxy group using this compound, and subsequent conjugation to the drug daunorubicin (B1662515).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Daunorubicin hydrochloride
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Sodium acetate (B1210297) buffer
-
HPLC system for purification
Procedure:
-
Peptide Synthesis: The peptide is synthesized on Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
-
Incorporation of this compound: The Boc-protected aminooxyacetic acid is coupled to the N-terminus of the peptide chain using standard coupling reagents.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail.
-
Purification: The crude aminooxy-peptide is purified by reverse-phase HPLC.
-
Oxime Ligation: The purified aminooxy-peptide is dissolved in a sodium acetate buffer (pH 5) and reacted with daunorubicin hydrochloride to form the oxime-linked conjugate.
-
Final Purification: The final peptide-drug conjugate is purified by reverse-phase HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the drug conjugate against a cancer cell line.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Peptide-drug conjugate and free drug solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of the peptide-drug conjugate and the free drug. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Plasma Stability Assay
This protocol describes a method to assess the stability of the drug conjugate in plasma.[4][5][6]
Materials:
-
Antibody-drug conjugate (or peptide-drug conjugate)
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the drug conjugate at a defined concentration in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Process the plasma samples to extract the conjugate and any released drug. This may involve protein precipitation or immunocapture.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and released payload over time.
-
Data Analysis: Determine the rate of drug deconjugation to assess the stability of the linker.
Visualizations
The following diagrams illustrate the key workflows in the synthesis and evaluation of drug conjugates utilizing this compound.
Caption: Workflow for the synthesis of an oxime-linked peptide-drug conjugate.
Caption: Experimental workflow for preclinical evaluation of drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (Boc-aminooxy)acetic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the safe handling and disposal of a wide array of chemical compounds. This guide provides essential safety and logistical information for the proper disposal of (Boc-aminooxy)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound , with a molecular formula of C7H13NO5, is classified as a skin and eye irritant and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial during its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following PPE is recommended to minimize exposure:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical[1][2]. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be used if generating dust. | Avoids inhalation of dust particles[1][2]. |
Step-by-Step Disposal Procedure for Solid this compound
Solid this compound waste should be treated as chemical waste and segregated for proper disposal. It should not be disposed of in regular trash or washed down the drain[1][2].
-
Container Selection : Use a designated and clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling : The waste container must be labeled with the following information as soon as waste is added:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Skin Irritant," "Eye Irritant")
-
The date of accumulation
-
-
Waste Collection : Carefully transfer the solid this compound into the labeled waste container using a spatula or other appropriate tool. Avoid generating dust.
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains, general lab traffic, and incompatible materials[3]. Keep the container securely closed when not in use.
-
Final Disposal : Arrange for the collection and disposal of the waste by a licensed chemical waste disposal company, following your institution's specific procedures for waste pickup[4].
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as contaminated solid waste.
-
Solid Items : Place these items in the same designated hazardous waste container as the solid chemical waste.
-
Empty Containers : The original product container should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste[5]. After rinsing, deface or remove the original label, and dispose of the container as non-hazardous waste or recycle it according to your institution's policies.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[1]. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container[1]. For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the hazardous waste container[2]. Decontaminate the spill area with soap and water, and dispose of the cleaning materials as hazardous waste. Always wash hands thoroughly after cleanup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
